BRD7389
Description
Properties
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376382-11-5 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of BRD7389 in Pancreatic Alpha-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective loss of insulin-producing beta-cells is the primary cause of type 1 diabetes. A promising therapeutic strategy involves replenishing the beta-cell population, not through transplantation, but by inducing the conversion of other pancreatic cell types into functional beta-cells. The pancreatic alpha-cell, a close endocrine relative responsible for glucagon secretion, has emerged as a prime candidate for such transdifferentiation. High-content screening efforts have identified a small molecule, BRD7389, that potently induces insulin expression in alpha-cells, causing them to adopt key features of a beta-cell phenotype.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its function.
Core Mechanism of Action: Inhibition of the RSK Kinase Family
The primary mechanism through which this compound exerts its effects on alpha-cells is the inhibition of the 90 kDa Ribosomal S6 Kinase (RSK) family.[1][2][5] Assay-performance profile analysis initially suggested kinase inhibition as the mode of action.[1][3][4] Subsequent biochemical and cellular assays confirmed that this compound is a direct inhibitor of RSK1, RSK2, and RSK3.[6][7][8]
The RSK family of serine/threonine kinases are downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating diverse cellular processes, including cell proliferation and survival. By inhibiting RSK activity in alpha-cells, this compound triggers a shift in the cellular state, leading to the derepression of a beta-cell-specific gene program. This is evidenced by the significant upregulation of key beta-cell transcription factors and hormones.
A critical downstream target of RSK is the ribosomal protein S6. Treatment of alpha-cells with this compound leads to a marked reduction in the phosphorylation of ribosomal protein S6 at serines 235 and 236, which are direct targets of RSK kinases.[1][5] This confirms the engagement of this compound with its target in a cellular context and links the inhibition of the RSK pathway to the observed phenotypic changes.
The proposed signaling pathway is visualized below.
Caption: Proposed signaling pathway of this compound in pancreatic alpha-cells.
Quantitative Data Summary
The activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of RSK Kinases by this compound
| Kinase Target | IC₅₀ (μM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
| Data sourced from MedchemExpress, Selleck Chemicals, and Tocris Bioscience.[6][7][8] |
Table 2: Dose-Dependent Upregulation of Beta-Cell Marker Genes in a Mouse Alpha-Cell Line (αTC1)
| This compound Conc. (μM) | Ins2 mRNA Fold Induction (5-day treatment) | Pdx1 mRNA Fold Induction (5-day treatment) |
| 0.425 | ~10-fold | Significant increase |
| 0.85 | ~50-fold (peak induction) | Significant increase |
| 1.7 | ~40-fold | Significant increase |
| 3.4 | ~30-fold | Significant increase |
| 6.8 | ~20-fold | Significant increase |
| Data represents approximate values derived from graphical representations in Fomina-Yadlin et al., 2010.[1][4][6] |
Table 3: Functional Effects of this compound on Primary Human Islets (5-day treatment)
| Treatment Condition | Glucose-Stimulated Insulin Secretion (GSIS) | Glucose-Stimulated Glucagon Secretion (GSGS) |
| Low Glucose (1.67 mM) | Enhanced vs. DMSO control | Enhanced vs. DMSO control |
| High Glucose (16.7 mM) | Enhanced vs. DMSO control | Not significantly affected |
| Data describes the observed trends from Fomina-Yadlin et al., 2010.[1] |
Experimental Protocols and Workflows
The identification and characterization of this compound involved a series of robust experimental procedures.
Experimental Workflow
The overall workflow for discovering and validating this compound's activity is depicted below.
Caption: Experimental workflow for the discovery and validation of this compound.
Detailed Methodologies
-
High-Content Screening for Insulin Induction :
-
Cell Line : Mouse alpha-cell line (αTC1-6) engineered with an Ngn3-GFP reporter.
-
Assay : Cells were plated in 384-well plates and treated with a library of 30,710 small molecules for 3 days.
-
Detection : After treatment, cells were fixed, permeabilized, and stained with an anti-insulin antibody and DAPI (for nuclear staining).
-
Imaging : Automated microscopy was used to capture images of the cells.
-
Analysis : An image analysis algorithm quantified the intensity of insulin staining within the cytoplasm of individual cells to identify compounds that induced insulin expression.[1]
-
-
Quantitative PCR (qPCR) for Gene Expression :
-
Sample Preparation : RNA was extracted from compound-treated or control cells.
-
Reverse Transcription : cDNA was synthesized from the extracted RNA.
-
qPCR Reaction : Real-time PCR was performed using primers specific for target genes (e.g., Ins2, Pdx1, Actb).
-
Analysis : Gene expression levels were normalized to a housekeeping gene (e.g., Actb) and calculated relative to DMSO-treated controls.[1][5]
-
-
Cellular Kinase Inhibition Assay (Western Blot) :
-
Cell Treatment : αTC1 cells were treated with varying concentrations of this compound.
-
Protein Extraction : Whole-cell lysates were prepared.
-
Electrophoresis & Transfer : Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : Membranes were probed with primary antibodies against total ribosomal protein S6, phosphorylated S6 (Ser235/236), and a loading control (e.g., β-actin).
-
Detection : Infrared-labeled secondary antibodies were used, and blots were scanned on an infrared imaging system.
-
Quantification : Band intensities were quantified, and the ratio of phosphorylated protein to total protein was calculated to determine the extent of kinase inhibition.[1][5]
-
-
Glucose-Stimulated Hormone Secretion Assays :
-
Islet Culture : Primary human islets were cultured for 5 days with this compound or DMSO.
-
Secretion Protocol : Islets were washed and sequentially incubated in Krebs-Ringer bicarbonate buffer containing low glucose (1.67 mM) followed by high glucose (16.7 mM).
-
Sample Collection : Supernatants were collected after each incubation period.
-
Hormone Measurement : Insulin and glucagon concentrations in the supernatants were measured using specific ELISAs or radioimmunoassays.[1]
-
Conclusion
This compound represents a significant tool for studying alpha-cell plasticity and a potential starting point for developing regenerative therapies for diabetes. Its mechanism of action is centered on the inhibition of the RSK kinase family, which disrupts the established alpha-cell gene regulatory network and permits the expression of a beta-cell-like phenotype.[1][2][4] The compound induces the expression of critical beta-cell genes, including insulin and Pdx1, in a dose-dependent manner.[1][6] Furthermore, it enhances endocrine function in primary human islets, underscoring its potential relevance in a therapeutic context.[1] Future in-vivo studies and lineage tracing experiments will be crucial to fully elucidate the therapeutic potential of targeting the RSK pathway for beta-cell regeneration.[1][4]
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BRD 7389 | RSK | Tocris Bioscience [tocris.com]
BRD7389: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7389 is a small molecule identified through high-content screening as a potent inhibitor of the Ribosomal S6 Kinase (RSK) family. This technical guide provides an in-depth analysis of the molecular target of this compound, its quantitative inhibitory activity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways. The primary molecular targets of this compound are RSK1, RSK2, and RSK3, isoforms of a family of serine/threonine kinases that act as downstream effectors of the Ras-MEK-ERK signaling cascade. By inhibiting RSK, this compound has been shown to induce a transdifferentiation of pancreatic α-cells towards a β-cell-like phenotype, characterized by the expression of insulin. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of RSK inhibition and the utility of this compound as a chemical probe.
Molecular Target Identification and Quantitative Analysis
This compound was identified as a modulator of insulin expression in a high-content screen of a diverse chemical library.[1] Subsequent kinase profiling and biochemical assays revealed that this compound is a potent inhibitor of the RSK family of kinases.[1][2]
Quantitative Data: Inhibitory Activity of this compound
The half-maximal inhibitory concentrations (IC50) of this compound against the RSK isoforms were determined using radiometric filter-binding assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The IC50 values are summarized in the table below.
| Target Kinase | IC50 (μM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against RSK1, RSK2, and RSK3. Data sourced from multiple studies.[3][4]
Signaling Pathway
This compound exerts its effects by inhibiting the RSK kinases, which are key downstream components of the Ras/MAPK signaling pathway. This pathway is activated by various extracellular signals, leading to the activation of Ras, which in turn activates a kinase cascade involving Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. RSK subsequently phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, thereby regulating diverse cellular processes such as cell proliferation, survival, and motility. The inhibition of RSK by this compound disrupts these signaling events.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound.
High-Content Screening for Inducers of Insulin Expression
This protocol describes a high-content screening assay designed to identify small molecules that induce insulin expression in a pancreatic α-cell line.
Objective: To identify compounds that induce the expression of insulin in a non-insulin producing cell line.
Materials:
-
Murine pancreatic α-cell line (e.g., αTC1-6)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
384-well microplates
-
Compound library (including this compound)
-
Primary antibody against insulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the pancreatic α-cells into 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the library to the wells at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO as a negative control).
-
Incubation: Incubate the plates for a period of 3 to 5 days to allow for changes in gene and protein expression.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for insulin.
-
Wash the wells with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Wash the wells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use automated image analysis software to quantify the intensity of the insulin-specific fluorescence signal on a per-cell basis.
-
Normalize the insulin signal to the cell number (determined by nuclear count).
-
Identify "hit" compounds that significantly increase insulin expression compared to the negative control.
-
Caption: Experimental workflow for high-content screening.
Radiometric Filter-Binding Kinase Assay
This protocol outlines a radiometric filter-binding assay to determine the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Purified recombinant RSK enzyme (RSK1, RSK2, or RSK3)
-
Kinase reaction buffer
-
Substrate peptide or protein (e.g., S6 peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound at various concentrations
-
Phosphocellulose filter paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the purified RSK enzyme, and the substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a control with no inhibitor (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed filter paper into a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the radiometric filter-binding kinase assay.
Conclusion
This compound is a valuable chemical tool for studying the biological roles of the RSK kinase family. Its ability to inhibit RSK1, RSK2, and RSK3 with micromolar potency provides a means to probe the downstream consequences of blocking this signaling node. The discovery of this compound's effect on inducing insulin expression in pancreatic α-cells highlights a potential therapeutic avenue for diabetes research, focusing on cellular reprogramming. The data and protocols presented in this guide offer a comprehensive foundation for researchers aiming to utilize this compound in their investigations of RSK-mediated signaling pathways and their implications in health and disease.
References
BRD7389: A Technical Guide to a Novel RSK Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7389 is a small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, demonstrating a potential role in cellular reprogramming and cancer therapy. Discovered through high-content screening for inducers of insulin expression, this compound has been shown to promote a β-cell-like phenotype in pancreatic α-cells.[1][2] Its mechanism of action is attributed to the inhibition of RSK1, RSK2, and RSK3, key downstream effectors of the Ras/MAPK signaling pathway.[3][4][5] This document provides a comprehensive technical overview of this compound, including its biochemical activity, cellular effects, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action and Kinase Selectivity
This compound competitively binds to the ATP-binding site of RSK family kinases, inhibiting their catalytic activity.[6] This inhibition has been quantified through biochemical assays, revealing micromolar potency against key RSK isoforms.[3][4][5]
Kinase Inhibition Profile
This compound exhibits potent inhibition of RSK1, RSK2, and RSK3. The half-maximal inhibitory concentrations (IC50) have been determined using radiometric kinase assays.
| Kinase Target | IC50 (µM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
| Table 1: In vitro inhibitory activity of this compound against RSK family kinases. Data sourced from multiple references.[3][4][5] |
Kinase Selectivity
This compound was profiled against a panel of 219 kinases to assess its selectivity. While it is most active against the RSK family, it has shown inhibitory activity against other kinases at a concentration of 10 µM.
| Kinase Family | Inhibition Status at 10 µM this compound |
| AGC | Significant inhibition of RSK family |
| Other | Inhibition of FLT3, DRAK2 noted |
| Table 2: Kinase selectivity profile of this compound at 10 µM. The compound shows the most potent inhibition against the RSK family.[1] |
RSK Signaling Pathway
The RSK family of kinases are critical downstream mediators of the Ras-ERK (MAPK) signaling cascade, which is activated by various growth factors and mitogens.[7][8] RSK activation leads to the phosphorylation of a multitude of substrates in the cytoplasm and nucleus, regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.[6][7]
Cellular Activity of this compound
This compound has demonstrated significant effects in various cellular contexts, most notably in the induction of a β-cell-like state in pancreatic α-cells and the inhibition of cancer cell proliferation.
Induction of Insulin Expression
In the murine pancreatic α-cell line (αTC1), this compound treatment leads to a dose-dependent increase in the expression of insulin (Ins2) mRNA and other β-cell markers.[1] This suggests a role for RSK inhibition in pancreatic cell lineage reprogramming.
Inhibition of Cancer Cell Proliferation
This compound has been shown to block cell proliferation in SNU-407 human colon cancer cells.[9] In this cell line, proliferation is stimulated by the cholinergic agonist carbachol, an effect that is mediated through the ERK1/2 pathway. This compound, by inhibiting the downstream effector RSK, can abolish this stimulated proliferation.
| Cell Line | Treatment Conditions | Observed Effect |
| αTC1 | 5-day treatment with this compound | Dose-dependent increase in Ins2 mRNA expression |
| SNU-407 | 1 µM this compound, 30 min prior to Carbachol (1 mM) | Almost complete blockage of stimulated cell proliferation |
| Table 3: Cellular effects of this compound in different cell lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radiometric Kinase Assay for IC50 Determination
This protocol describes a method to determine the in vitro inhibitory activity of this compound against RSK kinases.
Materials:
-
Recombinant human RSK1, RSK2, or RSK3 enzyme
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
Peptide substrate for RSK (e.g., a synthetic peptide containing the RSK consensus phosphorylation motif)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Phosphocellulose P81 paper
-
Phosphoric acid wash buffer (e.g., 0.75% H3PO4)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the respective RSK enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the P81 paper and quantify the radioactivity of each spot using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of SNU-407 colon cancer cells.
Materials:
-
SNU-407 human colon cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Carbachol solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Seed SNU-407 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 30 minutes.
-
Add carbachol (final concentration 1 mM) to the appropriate wells to stimulate proliferation. Include wells with no carbachol as a baseline control.
-
Incubate the plate for 48 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or incorporation.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the carbachol-stimulated control.
Western Blot Analysis of RSK Phosphorylation
This protocol is for detecting the phosphorylation status of RSK and its downstream substrate S6 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., αTC1 or SNU-407)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-total RSK
-
Rabbit anti-phospho-RSK (e.g., pT359/pS363 or pT573)
-
Rabbit anti-total S6 ribosomal protein
-
Rabbit anti-phospho-S6 ribosomal protein (e.g., pS235/236)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or DMSO for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable tool for studying the biological roles of the RSK family of kinases. Its ability to induce a β-cell-like phenotype in pancreatic α-cells opens up new avenues for diabetes research. Furthermore, its anti-proliferative effects in cancer cells highlight its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellosaurus cell line SNU-407 (CVCL_5058) [cellosaurus.org]
- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AddexBio Product Detail - SNU-407 Cells [addexbio.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Insights and Biophysical Characterization of p90RSK2:ERK2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Screening of BRD7389: A Technical Guide
Introduction
BRD7389 is a small molecule identified through high-content screening as an inducer of insulin expression in pancreatic α-cells.[1][2][3][4] This compound has garnered significant interest for its potential in the field of regenerative medicine, specifically for its ability to reprogram terminally differentiated α-cells into a β-cell-like state, offering a novel therapeutic strategy for diabetes.[1][2] Mechanistic studies have revealed that this compound functions as an inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family.[5][6][7] This technical guide provides a comprehensive overview of the discovery, screening, and characterization of this compound, intended for researchers and professionals in drug development.
Discovery via High-Content Screening
This compound was identified from a screen of 30,710 compounds aimed at discovering molecules that could induce insulin production in a murine pancreatic α-cell line (αTC1).[1][8] The screening assay was designed to detect insulin protein expression within these cells.
Experimental Protocol: High-Content Screening for Insulin Induction
-
Cell Line: Murine pancreatic α-cell line (αTC1).
-
Assay Principle: An immunofluorescence-based assay sensitive enough to detect insulin levels in as few as 3% of the cell population.[4][8]
-
Procedure:
-
αTC1 cells were seeded in multi-well plates.
-
Cells were treated with compounds from the screening library.
-
After a 3-day incubation period, cells were fixed and permeabilized.
-
Cells were then stained with a primary antibody against insulin, followed by a fluorescently labeled secondary antibody.
-
High-content imaging and analysis were used to quantify the fluorescence intensity, identifying "hits" that increased insulin expression.
-
-
Hit Identification: this compound was identified as a compound that induced a dose-dependent increase in insulin expression.[1][8]
Mechanism of Action: RSK Kinase Inhibition
Assay-performance profile analysis suggested that the mechanism of action for this compound was likely kinase inhibition.[1][2][3] Subsequent biochemical assays confirmed that this compound is an inhibitor of the RSK family of kinases.[5][7][9]
Experimental Protocol: Kinase Inhibition Assay
-
Assay Type: Radiometric filter-binding assay.[9]
-
Procedure:
-
Individual recombinant RSK kinases (RSK1, RSK2, RSK3) were incubated with varying concentrations of this compound.[9]
-
The kinase reaction was initiated by adding ATP (at a concentration near the KM for each kinase).[1]
-
The kinase activity was determined by measuring the incorporation of radioactive phosphate into a substrate.
-
Activity was scored relative to a DMSO control to determine the dose-dependent inhibition and calculate IC50 values.[9]
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (μM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
| CDK5/p35 | 6.5 |
| DRAK1 | 2.8 |
| FLT3 | 3.5 |
| PIM1 | 3.7 |
| PKG1α | 6.5 |
| SGK | 13.8 |
| Data sourced from[5][7][10] |
Table 2: Effect of this compound on Gene Expression in Mouse α-Cells
| Gene | Treatment Condition | Fold Induction (relative to DMSO) |
| Ins2 | 0.85 μM this compound, 3-day treatment | ~10-fold |
| Ins2 | 0.85 μM this compound, 5-day treatment | ~50-fold |
| Pdx1 | 0.85-6.8 μM this compound, 5-day treatment | Significant up-regulation |
| Pax4 | 5-day treatment with this compound | Dose-dependent increase |
| Iapp | 5-day treatment with this compound | Dose-dependent increase |
| Npy | 5-day treatment with this compound | Dose-dependent increase |
| Data sourced from[1][8][9][10][11] |
Cellular Effects and Validation
The effects of this compound were further characterized in cellular models to validate its role in promoting a β-cell-like phenotype.
Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression
-
Cell Line: Mouse α-cell line.
-
Procedure:
-
Cells were treated with this compound at various concentrations and for different durations (e.g., 3 and 5 days).[1]
-
Total RNA was extracted from the cells.
-
cDNA was synthesized from the RNA template.
-
qPCR was performed using primers specific for genes of interest (Ins2, Pdx1, etc.) and a housekeeping gene (e.g., Actb) for normalization.[1]
-
Gene expression was quantified relative to the DMSO-treated control samples.[1]
-
Experimental Protocol: Western Blot Analysis
-
Objective: To confirm that this compound inhibits RSK kinase activity within cells.
-
Procedure:
-
Cells were treated with this compound for a specified period (e.g., 5 days).[9]
-
Cell lysates were prepared and protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for total RSK proteins and phosphorylated forms of RSK targets, such as ribosomal protein S6 (at serines 235 and 236).[1][9] A loading control like β-actin was also probed.[9]
-
IRDye-labeled secondary antibodies were used for detection, and blots were scanned to quantify protein levels.[9]
-
-
Results: Treatment with this compound reduced the phosphorylation of ribosomal protein S6, a direct target of RSK kinases, confirming the compound's inhibitory activity in a cellular context.[1]
Visualizations
Caption: Discovery and validation workflow for this compound.
Caption: Proposed signaling pathway for this compound action.
In Vitro and In Vivo Effects
In Vitro Effects
-
Morphological Changes: Treatment of the α-cell line with this compound resulted in a stable change in cell shape from a fibroblast-like morphology to a clustered state that resembles β-cells in culture.[1][8]
-
Protein Expression: A 1.5-fold increase in insulin protein staining was observed in α-cells after a 5-day treatment with this compound.[1][8]
-
Primary Human Islets: this compound was also shown to increase β-cell–specific gene expression in primary human islet cells.[1][5] Interestingly, primary human islet cells tolerated higher concentrations of the compound than the mouse α-cell line.[1]
Future In Vivo Directions
While the initial studies focused on in vitro models, the promising results suggest the need for further investigation in vivo. Future experiments proposed include in vivo β-cell ablation followed by this compound treatment, lineage tracing in animal models to confirm the α-to-β-cell transdifferentiation, and studies using purified human α-cells to clarify the direct effects of the compound.[1]
Conclusion
This compound was successfully identified through a high-content screen as a potent inducer of insulin expression in pancreatic α-cells.[1][3][4] Its mechanism of action has been elucidated as the inhibition of the RSK kinase family, leading to the up-regulation of key β-cell transcription factors and a phenotypic shift towards a β-cell-like state.[1][9] The detailed methodologies and data presented here provide a comprehensive guide for researchers interested in the application of this compound as a chemical probe for studying cell plasticity and as a potential starting point for the development of novel diabetes therapies.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 7. BRD 7389 | RSK | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
BRD7389 Induced Beta-Cell Transdifferentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule BRD7389 and its role in inducing the transdifferentiation of pancreatic alpha-cells into insulin-producing beta-cells. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological processes.
Introduction: The Promise of this compound in Diabetes Research
The loss of functional beta-cells is a hallmark of type 1 diabetes. Regenerative medicine approaches aim to replenish this cell population, and one promising strategy is the transdifferentiation of other pancreatic cell types into beta-cells. The small molecule this compound has been identified as a potent inducer of this process, specifically promoting the conversion of alpha-cells into cells that express insulin and other beta-cell markers.[1][2][3][4][5][6][7] This guide explores the scientific foundation of this compound's activity, offering a resource for researchers seeking to understand and potentially utilize this compound in their own studies.
Mechanism of Action: Inhibition of the RSK Kinase Family
Signaling Pathway Diagram
Caption: this compound inhibits the RSK kinase family, leading to the expression of beta-cell specific genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Dose-Dependent Inhibition of RSK Kinases by this compound
| Kinase | IC50 (μM) |
| RSK1 | 1.5[8] |
| RSK2 | 2.4[8] |
| RSK3 | 1.2[8] |
Table 2: Effect of this compound on Gene Expression in Mouse Alpha-Cell Line (αTC1)
| Gene | Treatment Duration | This compound Concentration (μM) | Fold Induction (vs. DMSO) |
| Ins2 (Insulin) | 3 days | ~0.85 | ~10-fold[1] |
| Ins2 (Insulin) | 5 days | 0.85 | ~50-fold[1] |
| Pdx1 | 5 days | 0.85 | Significant up-regulation[1] |
| Pax4 | 5 days | Not specified | Dose-dependent increase[1] |
| Iapp | 5 days | Not specified | Dose-dependent increase[1] |
| Npy | 5 days | Not specified | Dose-dependent increase[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Compound Treatment
-
Cell Line: Mouse alpha-cell line αTC1 is a commonly used model.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[8] The stock solution is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for high-content screening, larger plates for RNA or protein extraction). After allowing the cells to adhere, the culture medium is replaced with medium containing this compound or a DMSO vehicle control. The treatment duration typically ranges from 3 to 5 days.[1]
Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or probe-based detection. Gene-specific primers for target genes (Ins2, Pdx1, Pax4, etc.) and a housekeeping gene (e.g., Actb) are used.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the DMSO-treated control.[1]
Western Blot Analysis for RSK Activity
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total RSK and phosphorylated forms of RSK (as a measure of its activity), as well as antibodies for downstream targets like phosphorylated ribosomal protein S6.[1] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on alpha-cell transdifferentiation.
Effects on Primary Human Islets
Studies have also shown that this compound can increase beta-cell-specific gene expression in primary human islet cells.[1][8] Furthermore, treatment with this compound has been observed to enhance the endocrine cell content and function of donor human pancreatic islets in culture.[1][2][3][6][7] However, it is important to note that the effects in human cells can be variable across different islet batches.
Conclusion and Future Directions
This compound represents a significant step forward in the chemical biology approach to beta-cell regeneration. Its ability to induce alpha-cell to beta-cell transdifferentiation through the inhibition of the RSK kinase family opens new avenues for therapeutic development in diabetes. Future research will likely focus on optimizing the potency and specificity of this compound analogs, further elucidating the downstream molecular events, and evaluating its efficacy and safety in in vivo models of diabetes. The detailed protocols and data presented in this guide are intended to facilitate these ongoing research efforts.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 3. pnas.org [pnas.org]
- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
The Impact of BRD7389 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BRD7389 has emerged as a significant small molecule probe in the study of cellular reprogramming and kinase signaling. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the RSK Kinase Family
This compound functions as a potent inhibitor of the Ribosomal S6 Kinase (RSK) family, which includes RSK1, RSK2, and RSK3.[1][2][3][4][5] These kinases are key downstream effectors of the MAPK/ERK signaling cascade and play crucial roles in regulating cell proliferation, survival, and motility. By binding to the kinase domain of RSK proteins, this compound blocks their catalytic activity, thereby attenuating downstream signaling events.
Cellular Reprogramming in Pancreatic α-Cells
A primary and well-documented effect of this compound is its ability to induce a β-cell-like phenotype in pancreatic α-cells.[1][6] This transdifferentiation is characterized by the expression of genes typically restricted to β-cells. This remarkable cellular reprogramming suggests a potential therapeutic avenue for diabetes, where the regeneration of insulin-producing β-cells is a major goal.
Quantitative Effects on Gene Expression
Treatment of a mouse α-cell line with this compound leads to a dose-dependent upregulation of key β-cell-specific genes. The table below summarizes the observed fold-changes in gene expression.
| Gene | 3-Day Treatment (0.85 μM) Fold Increase | 5-Day Treatment (0.85 μM) Fold Increase | Role in β-Cell Function |
| Ins2 (Insulin) | ~10 | ~50 | Key hormone for glucose homeostasis |
| Pdx1 | Significant Upregulation | Significant Upregulation | Master regulator of pancreatic development and insulin gene transcription |
| Pax4 | Not specified | Dose-dependent increase | Transcription factor crucial for β-cell differentiation and proliferation |
| Iapp (Amylin) | Not specified | Dose-dependent increase | Co-secreted with insulin, involved in glycemic control |
| Npy (Neuropeptide Y) | Not specified | Dose-dependent increase | Neurotransmitter with roles in metabolism |
Data extracted from Fomina-Yadlin, D. et al. (2010) PNAS.[1]
Kinase Inhibition Profile
The inhibitory activity of this compound against the RSK kinase family has been quantified through biochemical assays.
| Kinase Target | IC50 (μM) |
| RSK1 | 1.5[2][3][4][5] |
| RSK2 | 2.4[2][3][4][5] |
| RSK3 | 1.2[2][3][4][5] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Signaling Pathways Modulated by this compound
The primary pathway affected by this compound is the RSK signaling cascade. Inhibition of RSK disrupts the phosphorylation of its downstream substrates, leading to widespread changes in gene expression and cellular phenotype.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 5. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
- 6. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
The Role of BRD7389 in Pancreatic Islet Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7389 is a small molecule that has emerged as a significant tool in the study of pancreatic islet biology, particularly in the context of alpha-cell to beta-cell transdifferentiation. Identified through high-content screening, this compound has been shown to induce insulin expression in pancreatic alpha-cells and enhance the function of human islets. Mechanistically, this compound acts as an inhibitor of the p90 ribosomal S6 kinase (RSK) family. This technical guide provides a comprehensive overview of the role of this compound in pancreatic islet biology, detailing its mechanism of action, effects on gene expression and hormone secretion, and relevant experimental protocols.
Mechanism of Action: Inhibition of the RSK Kinase Family
This compound functions primarily as an inhibitor of the RSK family of serine/threonine kinases.[1][2][3] The RSK family is a group of highly related kinases that act as downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating diverse cellular processes, including cell growth, survival, and motility.[4]
This compound exhibits inhibitory activity against multiple RSK isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against RSK1, RSK2, and RSK3 have been determined through in vitro kinase assays.[3][5] While potent against the RSK family, this compound has also been profiled against a broader panel of kinases, revealing some off-target activities.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) | Reference |
| RSK1 | 1.5 | [3][5] |
| RSK2 | 2.4 | [3][5] |
| RSK3 | 1.2 | [3][5] |
| CDK5/p35 | 6.5 | [5] |
| DRAK1 | 2.8 | [5] |
Effects on Pancreatic Alpha-Cell Gene Expression
A key finding in the study of this compound is its ability to induce a beta-cell-like phenotype in pancreatic alpha-cells.[2][6] Treatment of a mouse alpha-cell line (αTC1) with this compound leads to a dose-dependent upregulation of genes characteristic of beta-cells.[6]
Table 2: Effect of this compound on Gene Expression in Mouse Alpha-Cells (αTC1)
| Gene | Treatment Duration | Optimal Concentration (µM) | Fold Induction (approx.) | Reference |
| Ins2 (Insulin) | 3 days | 0.85 | >10 | [6] |
| Ins2 (Insulin) | 5 days | 0.85 | 50 | [6] |
| Pdx1 | 5 days | ~3.4 | Significant upregulation | [6] |
| Pax4 | 5 days | ~3.4 | Dose-dependent increase | [6] |
| Iapp | 5 days | ~3.4 | Dose-dependent increase | [6] |
| Npy | 5 days | ~3.4 | Dose-dependent increase | [6] |
This induction of a beta-cell-specific gene program suggests that inhibition of the RSK signaling pathway by this compound can reprogram the transcriptional landscape of alpha-cells.
Effects on Primary Human Islet Function
Studies using primary human islets have demonstrated that this compound can enhance their endocrine function.[6] A five-day treatment with this compound was shown to increase glucose-stimulated insulin secretion (GSIS) at both low and high glucose concentrations.[6] Interestingly, it also enhanced glucose-stimulated glucagon secretion (GSGS) at low glucose levels.[6]
Table 3: Functional Effects of this compound on Primary Human Islets
| Functional Assay | This compound Concentration (µM) | Glucose Condition | Observation | Reference |
| GSIS | 0.85 - 3.4 | 1.67 mM (Low) | Enhanced insulin secretion | [6] |
| GSIS | 0.85 - 3.4 | 16.7 mM (High) | Enhanced insulin secretion | [6] |
| GSGS | 0.85 - 3.4 | 1.67 mM (Low) | Enhanced glucagon secretion | [6] |
Signaling Pathway
The mechanism by which RSK inhibition by this compound leads to the observed changes in gene expression and islet function is an active area of investigation. A plausible signaling pathway involves the regulation of key transcription factors. RSK is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[7][8] Inhibition of RSK would therefore be expected to reduce CREB phosphorylation and its transcriptional activity. This alteration in CREB activity could, in turn, influence the expression of master regulatory transcription factors of the pancreatic lineage, such as Pdx1 and MafA, ultimately leading to the induction of insulin gene expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Culture
-
Mouse Alpha-Cell Line (αTC1): αTC1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Primary Human Islets: Human islets are cultured in a specialized islet culture medium, such as CMRL-1066, supplemented with human serum albumin.[9][10][11][12] Islets are typically allowed to recover for a period after isolation before experimental treatment.[10]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from cells or islets using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers. Gene expression is normalized to a stable housekeeping gene, such as Actb (β-actin).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1.67 mM) for 1-2 hours.
-
Basal Secretion: The pre-incubation buffer is replaced with fresh low-glucose KRB, and islets are incubated for a defined period (e.g., 1 hour) to measure basal insulin secretion. The supernatant is collected.
-
Stimulated Secretion: The low-glucose buffer is replaced with KRB containing a high glucose concentration (e.g., 16.7 mM), with or without this compound, and islets are incubated for the same duration. The supernatant is collected.
-
Insulin Measurement: Insulin concentrations in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
References
- 1. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rsk-2 activity is necessary for epidermal growth factor-induced phosphorylation of CREB protein and transcription of c-fos gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iidp.coh.org [iidp.coh.org]
- 11. Islet Culture/Preservation Before Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Pancreatic Islet Isolation: Part II: Purification and Culture of Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Specificity of BRD7389: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of BRD7389, a small molecule identified as an inducer of insulin expression in pancreatic α-cells. This compound's mechanism of action is attributed to its inhibitory activity against the Ribosomal S6 Kinase (RSK) family. This document summarizes the quantitative data on its target engagement and off-target effects, details the experimental protocols used for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The specificity of this compound has been primarily characterized through kinase profiling assays. The compound exhibits potent inhibition of the RSK family of kinases (RSK1, RSK2, and RSK3). However, broader screening against a panel of 219 kinases has revealed inhibitory activity against other kinases, most notably FLT3 and DRAK1. The following tables summarize the quantitative data on the inhibitory activity of this compound.
| Primary Targets | IC50 (µM) [1][2][3] |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
Table 1: Inhibitory Activity of this compound against Primary RSK Kinase Targets. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
| Off-Targets | IC50 (µM) [1][3] |
| DRAK1 | 2.8 |
| FLT3 | 3.5 |
| PIM1 | 3.7 |
| CDK5/p35 | 6.5 |
| PKG1α | 6.5 |
| SGK | 13.8 |
Table 2: Inhibitory Activity of this compound against Identified Off-Target Kinases. This table presents the IC50 values for kinases that are significantly inhibited by this compound outside of the primary RSK family.
Signaling Pathway
This compound induces the transdifferentiation of pancreatic α-cells into β-like cells by inhibiting the RSK signaling pathway. RSK kinases are downstream effectors of the MAPK/ERK signaling cascade and are involved in the regulation of various cellular processes, including gene transcription. The inhibition of RSK by this compound is thought to modulate the expression of key transcription factors, such as Pdx1, leading to the expression of insulin and other β-cell markers in α-cells.[4][5][6][7][8]
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's specificity.
Radiometric Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
This compound (serial dilutions)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4][9][10][11][12]
Western Blot Analysis for RSK Phosphorylation
This method is used to assess the cellular activity of this compound by measuring the phosphorylation status of RSK and its downstream targets.[13][14][15]
Materials:
-
Pancreatic α-cell line (e.g., αTC1-6)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RSK (e.g., Thr359/Ser363), anti-total-RSK, anti-phospho-S6, anti-total-S6, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture pancreatic α-cells to the desired confluence.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is employed to measure the changes in mRNA levels of insulin and other β-cell markers in response to this compound treatment.[16][17][18][19][20]
Materials:
-
Pancreatic α-cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Ins2, Pdx1) and a housekeeping gene (e.g., Actb)
Procedure:
-
Treat pancreatic α-cells with this compound or DMSO.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: Experimental workflow for this compound specificity.
Logical Relationship
The following diagram illustrates the logical relationship between the on-target and off-target effects of this compound and the resulting biological outcome.
Caption: Logical relationship of this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 7. ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in pancreatic α-cell transdifferentiation for diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Phospho-p90RSK (Thr573) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-RSK1 (Ser363) Polyclonal Antibody (PA5-97389) [thermofisher.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Analysis of expression of insulins using qRT-PCR [bio-protocol.org]
- 17. Development of a Quantitative PCR Assay for Detection of Human Insulin-Like Growth Factor Receptor and Insulin Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of the Level of Insulin Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers Publishing Partnerships | Quantification of Unmethylated Insulin DNA Using Methylation Sensitive Restriction Enzyme Digital Polymerase Chain Reaction [frontierspartnerships.org]
- 20. researchgate.net [researchgate.net]
BRD7389: A Small Molecule Inducer of Pancreatic α-Cell to β-Cell Transdifferentiation for Regenerative Medicine
An In-depth Technical Guide
Abstract
The loss of insulin-producing pancreatic β-cells is a primary characteristic of type 1 diabetes.[1] A promising strategy in regenerative medicine is the conversion, or transdifferentiation, of other cell types into functional β-cells.[2][3] This whitepaper details the discovery and mechanism of BRD7389, a small molecule identified through high-content screening that induces pancreatic α-cells to adopt key features of a β-cell state.[1][4][5] this compound functions by inhibiting the Ribosomal S6 Kinase (RSK) family, leading to the upregulation of critical β-cell-specific transcription factors and insulin expression.[1][6][7] This document provides a comprehensive overview of the preclinical data, experimental protocols, and the proposed mechanism of action for this compound, positioning it as a significant tool for research into diabetes therapies and cellular reprogramming.
Introduction
Diabetes mellitus is a global health crisis characterized by the dysfunction or destruction of insulin-secreting β-cells within the pancreatic islets of Langerhans.[1][2] Regenerative medicine offers a potential cure by replenishing the functional β-cell population.[8][9] One innovative approach is to induce the transdifferentiation of closely related pancreatic cell types, such as the abundant glucagon-producing α-cells, into insulin-producing β-cells.[2][10] This strategy leverages the inherent plasticity of islet cells and avoids the complexities of stem cell differentiation or transplantation.[3]
High-content screening of small molecule libraries has emerged as a powerful method to identify compounds that can direct cell fate.[11][12] Through such a screen, this compound was identified as a compound that robustly induces insulin expression in a murine pancreatic α-cell line.[1][13] Subsequent studies revealed that this compound causes α-cells to acquire not only insulin expression but also other morphological and genetic markers characteristic of β-cells.[5] This guide synthesizes the current knowledge on this compound, focusing on its mechanism, preclinical efficacy, and the experimental frameworks used to validate its function.
Mechanism of Action: RSK Kinase Inhibition
The cellular reprogramming effect of this compound is attributed to its activity as a protein kinase inhibitor.[1][4][5] Assay-performance profiling and biochemical analyses have confirmed that this compound specifically inhibits the RSK (90 kDa ribosomal S6 kinase) family of serine/threonine kinases.[1][14] RSKs are key downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating cell proliferation and survival. By inhibiting RSK1, RSK2, and RSK3, this compound appears to alter the cellular signaling landscape in α-cells, leading to a shift in gene expression programs.[1][6][7] This inhibition reduces the phosphorylation of direct RSK targets, such as the ribosomal protein S6.[1] The resulting change in the phosphoproteome is believed to activate a new transcriptional program, including the upregulation of master regulatory transcription factors like Pdx1, which is essential for β-cell development and insulin gene activation.[1]
Preclinical Efficacy Data
The regenerative potential of this compound has been evaluated in both murine cell lines and primary human islets. The data consistently show a dose-dependent induction of a β-cell-like phenotype.
In Vitro Studies in Murine Alpha-Cells
Treatment of a mouse α-cell line with this compound resulted in a significant and dose-dependent increase in the expression of key β-cell genes.[1] The optimal effect on insulin (Ins2) mRNA expression was observed at a concentration of 0.85 μM after 5 days of treatment.[1][6] This effect was specific to α-cells, as no induction was seen in the PANC-1 pancreatic ductal cell line.[1]
| Parameter | Concentration (μM) | Treatment Duration | Result |
| Ins2 mRNA Upregulation | 0.85 | 5 days | ~50-fold increase relative to DMSO control[1][6] |
| Pdx1 mRNA Upregulation | 0.85 - 6.8 | 5 days | Significant increase[1][6] |
| Other β-cell Markers | 0.85 | 5 days | Upregulation of Pax4, Iapp, and Npy[1] |
Studies in Primary Human Islets
To assess its translational potential, this compound was tested on dissociated human pancreatic islets from donors. The treatment led to an increase in β-cell–specific gene expression and enhanced the endocrine cell content and function of the cultured islets.[1][4]
| Parameter | Concentration (μM) | Treatment Duration | Result |
| Glucose-Stimulated Insulin Secretion | 0.85 | 5 days | Increased insulin secretion in response to glucose[1] |
| Endocrine Cell Content | Not specified | 5 days | Increased overall endocrine cell content in culture[1] |
Kinase Inhibition Profile
The inhibitory activity of this compound was quantified against the primary members of the RSK kinase family, confirming its role as an RSK inhibitor.[6][7][14]
| Target Kinase | IC50 Value |
| RSK1 | 1.5 μM[6][7][14] |
| RSK2 | 2.4 μM[6][7][14] |
| RSK3 | 1.2 μM[6][7][14] |
Key Experimental Protocols
The following protocols are summarized based on the methodologies described in the primary research.[1]
Murine Alpha-Cell Culture and Treatment
-
Cell Line: A murine pancreatic α-cell line (e.g., αTC1-6) is cultured in standard growth medium (e.g., DMEM with 10% FBS).
-
Seeding: Cells are seeded in multi-well plates at a density appropriate for the assay duration.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 15 mM).[14] Serial dilutions are prepared in culture medium to achieve final concentrations ranging from approximately 0.4 μM to 7 μM.[6] A DMSO-only control is run in parallel.
-
Treatment: The medium is replaced with the compound-containing medium, and cells are incubated for a period of 3 to 5 days.[1]
-
Harvesting: After incubation, cells are washed and harvested for downstream analysis (e.g., RNA extraction).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from harvested cells using a commercial kit (e.g., RNeasy, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA, and primers specific for target genes (Ins2, Pdx1) and a housekeeping gene for normalization (e.g., Actb).
-
Analysis: Gene expression is quantified using the ΔΔCt method, and results are expressed as fold change relative to the DMSO-treated control.[1]
Human Islet Culture and Functional Assays
-
Islet Dissociation: Human donor islets are dissociated into single cells and small clusters.
-
Culture: Cells are cultured on plates coated with an extracellular matrix designed to preserve β-cell function.[1]
-
Treatment: Cells are treated with this compound (e.g., 0.85 μM) or DMSO for 5 days.[1]
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM).
-
The buffer is replaced with either low-glucose or high-glucose (e.g., 16.7 mM) buffer for a defined period (e.g., 1 hour).
-
The supernatant is collected, and insulin concentration is measured by ELISA.
-
Discussion and Future Directions
This compound represents a significant proof-of-concept for the use of small molecules to induce cellular transdifferentiation as a therapeutic strategy for diabetes.[1] The compound effectively initiates a β-cell-like program in α-cells by upregulating key lineage-defining genes and partially restoring glucose-responsive insulin secretion in human islets.[1] The mechanism, through inhibition of the RSK kinase family, provides a novel pathway to target for β-cell regeneration.[4]
However, the conversion induced by this compound alone does not appear to be complete; while treated cells adopt several features of β-cells, they do not reach the full insulin expression levels of mature β-cells.[1] This suggests that a more nuanced approach, possibly involving a combination of small molecules or the inhibition of multiple kinase families with high specificity, may be required for complete and stable transdifferentiation.[1]
Future research should focus on:
-
In Vivo Studies: Testing the efficacy of this compound in animal models of diabetes to assess its ability to restore β-cell mass and glycemic control.
-
Lineage Tracing: Employing genetic lineage tracing in animal models to definitively confirm the α-cell origin of the newly formed insulin-expressing cells.[1]
-
Kinome Profiling: Conducting a systematic evaluation of the entire kinome to identify other potential targets that could enhance the transdifferentiation process.[1]
-
Combination Therapies: Exploring the synergistic effects of this compound with other small molecules or genetic factors known to promote β-cell identity, such as PAX4.[1]
The discovery of this compound validates the chemical biology approach to regenerative medicine and opens a promising new avenue for developing a drug-based therapy to restore β-cell function in diabetic patients.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdifferentiation of pancreatic α-cells into insulin-secreting cells: From experimental models to underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the transdifferentiation of pancreatic cells into functional beta cells for treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 5. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The promising future of regenerative medicine [pharmaceutical-technology.com]
- 9. Regenerative Medicine and Diabetes: Targeting the Extracellular Matrix Beyond the Stem Cell Approach and Encapsulation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Converting adult pancreatic islet α-cells into β-cells by targeting both Dnmt1 and Arx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulating cell fate through reprogramming: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulating cell fate through reprogramming: approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRD-7389 | Cell Signaling Technology [cellsignal.com]
Methodological & Application
BRD7389 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7389 is a potent small molecule inhibitor of the Ribosomal S6 Kinase (RSK) family, demonstrating significant potential in cellular reprogramming and cancer research.[1][2][3][4] Primarily, this compound has been identified as an inducer of insulin expression in pancreatic α-cells, effectively prompting a cellular shift towards a β-cell-like phenotype.[5] This compound has been shown to cause α-cells to adopt morphological and gene expression characteristics of a β-cell state.[5] Its mechanism of action is centered on the inhibition of RSK family kinases, which are key downstream effectors of the MAPK/ERK signaling pathway.[6][7][8] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its application in inducing insulin expression in pancreatic α-cells.
Mechanism of Action
This compound functions as an inhibitor of the RSK family of kinases, which includes RSK1, RSK2, and RSK3.[1][9] These kinases are involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[10] By inhibiting RSK, this compound has been observed to upregulate the expression of key β-cell markers, most notably insulin (Ins2) and the pancreatic and duodenal homeobox 1 (Pdx1) transcription factor, in pancreatic α-cell lines.[2] This suggests a role for the RSK signaling pathway in maintaining α-cell identity and that its inhibition can facilitate a transdifferentiation process towards an insulin-producing phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the in vitro activity of this compound.
Table 1: IC50 Values of this compound against RSK Kinases
| Target | IC50 (μM) | Source |
| RSK1 | 1.5 | [1][2][3][4] |
| RSK2 | 2.4 | [1][2][3][4] |
| RSK3 | 1.2 | [1][2][3][4] |
Table 2: Effective Concentrations of this compound for In Vitro Insulin Gene Induction
| Cell Line | Concentration for Peak Ins2 mRNA Induction (μM) | Treatment Duration | Fold Induction of Ins2 mRNA | Source |
| Mouse α-cell line | 0.85 | 5 days | ~50-fold | [3][10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
This compound is typically supplied as a lyophilized powder.[9]
-
To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.91 mL of DMSO.[11]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[11][12]
-
2. In Vitro Cell Culture and this compound Treatment
This protocol outlines the culture of a mouse pancreatic α-cell line (e.g., α-TC1-6) and subsequent treatment with this compound.
-
Cell Culture Protocol for α-TC1-6 Cells:
-
Growth Medium:
-
Culture Conditions:
-
-
This compound Treatment Protocol:
-
Plate α-TC1-6 cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for the desired treatment duration without overgrowth.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh growth medium. A dose-response experiment is recommended, with concentrations ranging from 0.425 μM to 6.8 μM.[2][3]
-
A DMSO-only control should be included at a concentration equivalent to the highest volume of this compound stock solution used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for the desired treatment period (e.g., 3 to 5 days for gene expression analysis).[10]
-
After the incubation period, proceed with downstream analysis such as RNA extraction for qPCR, protein extraction for Western blotting, or cell fixation for immunofluorescence.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for analyzing changes in insulin (Ins2) and Pdx1 gene expression following this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit.
-
Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target genes (Ins2, Pdx1) and a reference gene (e.g., Actb, Gapdh).
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[15]
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the DMSO-treated control.
-
4. Western Blotting for Protein Analysis
This protocol is for the detection of total and phosphorylated RSK and its downstream target, S6 ribosomal protein.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16][17]
-
Incubate the membrane with primary antibodies against total RSK, phospho-RSK (e.g., Thr359/Ser363), total S6, and phospho-S6 (e.g., Ser235/236) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound on the RSK signaling pathway.
Caption: Experimental workflow for in vitro this compound treatment and analysis.
References
- 1. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. digitalcommons.du.edu [digitalcommons.du.edu]
- 5. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas [bio-protocol.org]
- 6. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 9. Protocol to generate stem cell-derived alpha cells in 3D suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Alpha TC1 and Beta-TC-6 genomic profiling uncovers both shared and distinct transcriptional regulatory features with their primary islet counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Development of a Quantitative PCR Assay for Detection of Human Insulin-Like Growth Factor Receptor and Insulin Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: BRD7389 for Alpha-Cell to Beta-Cell Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7389 is a small molecule that has been identified as an inducer of insulin expression in pancreatic alpha-cells, promoting their transdifferentiation towards a beta-cell-like phenotype.[1][2][3][4] This compound has been shown to cause alpha-cells to adopt various morphological and gene expression characteristics of beta-cells.[1][2][3][4] The mechanism of action is believed to be through the inhibition of the RSK (Ribosomal S6 Kinase) family of kinases.[1][2][5] These application notes provide detailed information on the effective concentration of this compound, protocols for its use in cell culture, and an overview of its proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound in promoting alpha-cell to beta-cell conversion.
Table 1: Effective Concentration of this compound on Gene Expression in Mouse Alpha-Cell Line (αTC1)
| Concentration (μM) | Treatment Duration | Target Gene | Fold Induction (mRNA) | Reference |
| 0.85 | 5 days | Ins2 (Insulin) | ~50-fold | [2][4][6] |
| 0.85 - 6.8 | 5 days | Pdx1 | Significant up-regulation | [4][6] |
| 0.425 - 6.8 | 3 days | Ins2 (Insulin) | Dose-dependent increase | [6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (μM) | Reference |
| RSK1 | 1.5 | [2][6][7] |
| RSK2 | 2.4 | [2][6][7] |
| RSK3 | 1.2 | [2][6][7] |
Experimental Protocols
Protocol 1: In Vitro Alpha-Cell to Beta-Cell Transdifferentiation using this compound
Objective: To induce the expression of beta-cell markers in a mouse alpha-cell line (αTC1) using this compound.
Materials:
-
Mouse alpha-cell line (e.g., αTC1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Reagents for RNA extraction and qPCR analysis
-
Reagents for protein extraction and Western blot analysis
Procedure:
-
Cell Seeding: Seed the αTC1 cells in cell culture plates at a density that will allow for 5 days of growth without reaching confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.425 µM to 6.8 µM. A DMSO-only control should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium or the DMSO control medium.
-
Incubation: Incubate the cells for 3 to 5 days. A 5-day treatment has been shown to result in a greater induction of insulin gene expression.[2][4]
-
Harvesting and Analysis:
-
Gene Expression Analysis (qPCR): After the treatment period, harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the expression levels of beta-cell markers such as Ins2 and Pdx1. Normalize the expression to a housekeeping gene (e.g., Actb).
-
Protein Analysis (Western Blot): To confirm the inhibition of the RSK pathway, lyse the cells and perform Western blot analysis to detect the phosphorylation levels of ribosomal protein S6 (a downstream target of RSK) and total RSK protein levels.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in alpha-cell conversion and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in alpha-cell conversion.
Caption: General experimental workflow for studying this compound effects.
Discussion
This compound has demonstrated the ability to induce a beta-cell-like state in alpha-cells, primarily through the inhibition of the RSK kinase family.[1][2] The optimal concentration for inducing insulin gene expression in vitro appears to be approximately 0.85 µM after a 5-day treatment period.[2][4][6] It is important to note that while this compound significantly increases the expression of beta-cell markers, the treated cells may not fully achieve the state of mature beta-cells.[4] Further research, including in vivo studies and experiments with primary human islets, is necessary to fully elucidate the therapeutic potential of this compound for diabetes treatment. It has been noted that primary human islet cells may tolerate higher concentrations of this compound than the mouse alpha-cell line.[2][4]
References
- 1. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
Cell lines suitable for BRD7389 treatment (e.g., αTC1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7389 is a small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family, demonstrating a unique potential in cellular reprogramming.[1][2][3] It has been identified as an inducer of insulin expression in pancreatic α-cells, prompting a shift in their cellular characteristics towards a β-cell-like state.[1][4] This capability highlights its potential as a tool for diabetes research and regenerative medicine. These application notes provide detailed protocols for utilizing this compound, with a particular focus on the αTC1 cell line, and summarize the quantitative data associated with its activity.
Mechanism of Action
This compound functions primarily by inhibiting the RSK family of kinases.[5][6] The RSK family members are key downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating diverse cellular processes, including cell growth, proliferation, and survival. The inhibitory action of this compound on RSK kinases in α-cells leads to an upregulation of key β-cell transcription factors, such as Pdx1, and subsequent insulin gene expression.[1]
Suitable Cell Lines
The primary and most extensively documented cell line for studying the effects of this compound is the mouse pancreatic α-cell line, αTC1 .[1][7] This cell line is recommended for initial studies and for replicating the insulin induction phenotype. Additionally, this compound has shown effects on primary human pancreatic islets , increasing β-cell-specific gene expression.[1][8] Other reported cell lines where this compound has been studied for its anti-proliferative effects include the SNU-407 colon cancer cell line and melanoma patient-derived cells.[2][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound activity.
Table 1: Inhibitory Activity of this compound against RSK Kinases [5][6][8]
| Target Kinase | IC50 (μM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
Table 2: Dose-Dependent Effect of this compound on Gene Expression in αTC1 Cells [1][6]
| Treatment Duration | This compound Concentration (μM) | Fold Increase in Ins2 mRNA | Fold Increase in Pdx1 mRNA |
| 3 days | 0.85 | ~10 | Significant increase |
| 5 days | 0.85 | ~50 | Significant increase |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound in pancreatic α-cells.
Caption: this compound inhibits RSK, leading to increased Pdx1 and insulin expression.
Experimental Protocols
The following are detailed protocols for experiments involving this compound treatment of αTC1 cells.
Protocol 1: αTC1 Cell Culture and this compound Treatment
This protocol describes the maintenance of αTC1 cells and the procedure for treatment with this compound.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. pnas.org [pnas.org]
- 9. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols: BRD7389 Treatment for Optimal Insulin Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD7389, a small molecule inducer of insulin expression, for research and development purposes. The protocols outlined below are based on findings from studies on pancreatic α-cell to β-cell transdifferentiation.
Introduction
This compound is a small molecule that has been identified to induce insulin expression in pancreatic α-cells, promoting their transdifferentiation towards a β-cell-like phenotype.[1][2][3][4][5] This compound has been shown to cause α-cells to adopt various morphological and gene expression characteristics of β-cells.[1][2][4][5] The mechanism of action is believed to be through the inhibition of the RSK kinase family, which subsequently leads to the upregulation of key β-cell transcription factors.[1][2][3] this compound has demonstrated efficacy in both mouse α-cell lines and primary human pancreatic islets, making it a valuable tool for diabetes research and the development of potential therapeutic strategies.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound on insulin and Pdx1 gene expression in a mouse α-cell line (αTC1).
Table 1: Dose-Response of this compound on Ins2 and Pdx1 mRNA Expression [1]
| Treatment Duration | This compound Concentration (µM) | Fold Change in Ins2 mRNA | Fold Change in Pdx1 mRNA |
| 3 Days | ~0.85 | ~10 | Not specified |
| 5 Days | ~0.85 | ~50 | Significant upregulation |
Table 2: Time-Course of this compound Treatment on Ins2 mRNA Expression [1]
| This compound Concentration (µM) | Treatment Duration | Fold Change in Ins2 mRNA |
| ~0.85 | 3 Days | ~10 |
| ~0.85 | 5 Days | ~50 |
| ~0.85 | Up to 21 Days | No further increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application.
Caption: Proposed signaling pathway of this compound in α-cells.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: In Vitro Treatment of Mouse α-Cell Line (αTC1) with this compound
Objective: To induce insulin expression in a mouse α-cell line.
Materials:
-
αTC1 cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well or other appropriate cell culture plates
-
Reagents for RNA extraction and qPCR
-
Reagents for immunofluorescence staining
Procedure:
-
Cell Seeding:
-
Culture αTC1 cells in complete growth medium.
-
Seed the cells into 96-well plates at a desired density and allow them to adhere overnight.[6]
-
-
Compound Preparation and Treatment:
-
Prepare working solutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.[6]
-
The optimal concentration for insulin induction is approximately 0.85 µM.[1] A dose-response curve is recommended for initial experiments.
-
Prepare a vehicle control with 0.1% DMSO in the medium.
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Analysis:
-
Gene Expression Analysis (qPCR):
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to quantify the relative expression levels of Ins2, Pdx1, and other β-cell markers. Normalize the expression to a housekeeping gene such as Actb.[1]
-
-
Protein Expression Analysis (Immunofluorescence):
-
Fix the cells and perform immunofluorescence staining for insulin and other relevant markers.
-
Image the cells using a high-content imaging system or a fluorescence microscope to quantify insulin protein levels.[6]
-
-
Protocol 2: Treatment of Primary Human Islets with this compound
Objective: To enhance the endocrine cell content and function of donor human pancreatic islets.
Materials:
-
Isolated human pancreatic islets
-
Culture medium for human islets
-
Extracellular matrix-coated plates (e.g., from HTB9 human bladder carcinoma cell line)[6]
-
Accutase for islet dissociation
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Krebs-Ringer Bicarbonate (KRB) buffer for secretion assays
-
ELISA kits for insulin and glucagon
Procedure:
-
Islet Dissociation and Seeding:
-
Compound Treatment:
-
Prepare this compound in the islet culture medium at the desired concentrations (a dose-response is recommended). The final DMSO concentration should be 0.1%.[6]
-
Treat the cells with this compound or a vehicle control for 5 days.[1]
-
On day 3, change the medium and re-add the fresh compound or vehicle control.[6]
-
-
Functional Analysis (Glucose-Stimulated Insulin and Glucagon Secretion):
-
At the end of the 5-day treatment, wash the cells with PBS.[6]
-
Incubate the cells in low-glucose (1.67 mM) KRB buffer for 1 hour. Collect the supernatant for glucagon measurement.[6]
-
Incubate for an additional hour in either high-glucose (16.7 mM) or low-glucose (1.67 mM) KRB buffer. Collect the supernatant for insulin measurement.[6]
-
Measure insulin and glucagon concentrations in the supernatants using ELISA kits.[6]
-
-
Gene Expression Analysis:
-
Following the secretion assay, lyse the cells to extract RNA and perform qPCR to analyze the expression of endocrine hormones and transcription factors.[1]
-
Concluding Remarks
The optimal duration of this compound treatment for inducing insulin expression in α-cells appears to be 5 days, as this provides a significant increase in gene expression without further enhancement at longer time points.[1] The recommended concentration is approximately 0.85 µM.[1] Researchers should optimize these conditions for their specific cell types and experimental systems. These protocols provide a solid foundation for investigating the potential of this compound in the context of β-cell regeneration and diabetes research.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for BRD7389 in Primary Human Islet Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7389 is a small molecule that has been identified as an inducer of insulin expression in pancreatic α-cells, promoting their transdifferentiation towards a β-cell-like phenotype.[1][2] This compound has demonstrated the ability to enhance the endocrine cell content and function of primary human pancreatic islets in culture.[1][2][3] The proposed mechanism of action for this compound involves the inhibition of the RSK (ribosomal S6 kinase) family of kinases.[1][2] These application notes provide detailed protocols for the use of this compound in primary human islet cultures, including methodologies for assessing its effects on islet function.
Data Summary
The following table summarizes the quantitative effects of this compound on primary human islets as reported in the literature.
| Parameter | Treatment | Concentration (µM) | Result | Reference |
| Glucose-Stimulated Insulin Secretion | 5-day treatment | 10 | Significant increase compared to DMSO control | [1] |
| Glucose-Stimulated Insulin Secretion | 5-day treatment | 20 | Significant increase compared to DMSO control | [1] |
| Glucose-Stimulated Glucagon Secretion | 5-day treatment | 10 | Significant decrease compared to DMSO control | [1] |
| Glucose-Stimulated Glucagon Secretion | 5-day treatment | 20 | Significant decrease compared to DMSO control | [1] |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the RSK kinase family, which may lead to the induction of a β-cell-like state in α-cells.
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Human Islets
This protocol describes the basic steps for culturing primary human islets prior to treatment with this compound.
Materials:
-
Primary human islets
-
Culture medium (e.g., CMRL-1066 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Sterile, non-treated petri dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Upon receipt, carefully transfer the human islets into a sterile petri dish.
-
Wash the islets with culture medium to remove any residual enzymes from the isolation process.
-
Culture the islets in the appropriate volume of culture medium. The volume will depend on the number of islets and the size of the culture dish.
-
Allow the islets to recover overnight in a humidified incubator at 37°C and 5% CO2 before initiating any treatment.
Protocol 2: Treatment of Primary Human Islets with this compound
This protocol outlines the procedure for treating primary human islets with this compound.
Materials:
-
Cultured primary human islets (from Protocol 1)
-
This compound (structure shown below)
-
DMSO (vehicle control)
-
Culture medium
Caption: Chemical structure of this compound.
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 µM, 20 µM) in fresh culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Carefully remove the old medium from the cultured islets and replace it with the medium containing the appropriate concentrations of this compound or DMSO vehicle control.
-
For a 5-day treatment protocol, change the medium and re-add the compound on day 3 to ensure compound stability and nutrient availability.[1]
-
Incubate the islets for the desired treatment duration (e.g., 5 days) at 37°C and 5% CO2.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to assess the functional response of human islets to glucose stimulation after treatment with this compound.
Materials:
-
This compound-treated and control human islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRBB supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
-
Glucagon ELISA kit
Workflow:
Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.
Procedure:
-
Following the 5-day treatment with this compound, pre-incubate the islets in low glucose KRBB for 60 minutes at 37°C to establish a basal secretion level.
-
After the pre-incubation, replace the buffer with fresh low glucose KRBB and incubate for 60 minutes. Collect the supernatant for basal insulin and glucagon measurement.
-
Next, replace the buffer with high glucose KRBB and incubate for 60 minutes. Collect the supernatant for stimulated insulin and glucagon measurement.
-
Quantify the amount of insulin and glucagon in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data can be represented as mean ± SD from replicate experiments. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Considerations and Troubleshooting
-
Islet Quality: The quality of primary human islets can vary significantly between donors. It is crucial to use islets with good viability and purity for reproducible results. Donor characteristics such as BMI may influence the response to this compound.[1]
-
Compound Concentration: Primary human islets have been reported to tolerate higher concentrations of this compound than some cell lines.[1] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Cellular Target: While this compound is believed to act on α-cells, primary islet cultures contain a mixed population of endocrine cells. The observed effects on insulin and glucagon secretion may be a result of direct effects on α-cells, β-cells, or other cell types within the islet.[1]
-
Long-term Culture: For treatment durations longer than a few days, it is important to monitor islet morphology and viability. Regular media changes are essential to maintain a healthy culture environment.
References
BRD7389: A Potent Inducer of Pancreatic β-Cell Characteristics for High-Throughput Screening Applications
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7389 is a small molecule that has been identified through high-content screening as a potent inducer of insulin expression in pancreatic α-cells, causing them to adopt features characteristic of β-cells.[1][2][3] This compound acts primarily through the inhibition of the Ribosomal S6 Kinase (RSK) family, specifically RSK1, RSK2, and RSK3.[4][5] Its ability to promote a β-cell-like state from another pancreatic cell type makes it a valuable tool for diabetes research and drug discovery, particularly in the context of high-throughput screening (HTS) assays aimed at identifying novel therapeutic agents for β-cell regeneration.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on its role as a control compound for inducing a β-cell phenotype.
Data Presentation
Quantitative Data Summary of this compound Activity
| Target | IC50 | Assay Conditions | Reference |
| RSK1 | 1.5 µM | Biochemical kinase assay | [4][6][7] |
| RSK2 | 2.4 µM | Biochemical kinase assay | [4][6][7] |
| RSK3 | 1.2 µM | Biochemical kinase assay | [4][6][7] |
| Insulin (Ins2) mRNA Induction | Peak at ~0.85 µM | 3-day treatment of mouse α-cells | [7][8][9] |
| Insulin (Ins2) mRNA Induction | ~50-fold increase at 0.85 µM | 5-day treatment of mouse α-cells | [7][8][9] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the RSK family of kinases. This intervention in the cellular signaling cascade leads to the upregulation of key β-cell transcription factors and ultimately, the expression of insulin.
Experimental Protocols
High-Content Screening Assay for Inducers of Insulin Expression
This protocol is based on the screening assay that led to the discovery of this compound and can be adapted for primary or secondary screening of new compounds. This compound should be used as a positive control.
1. Cell Culture and Plating:
- Culture a murine pancreatic α-cell line (e.g., αTC1) in appropriate media.
- Seed cells into 384-well microplates at a density optimized for the assay duration.
- Incubate plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a compound library in DMSO.
- Using an automated liquid handler, dispense the compounds into the cell plates. The final concentration of this compound as a positive control should be approximately 0.85 µM for optimal induction.[7][9]
- Include DMSO-only wells as a negative control.
- Incubate the plates for 3 to 5 days. A 5-day incubation with this compound has been shown to result in a greater induction of insulin gene expression.[7][9]
3. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in PBS.
- Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
- Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
- Incubate with a primary antibody against insulin.
- Wash the plates with PBS.
- Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
- Wash the plates with PBS.
4. High-Content Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Analyze the images to quantify the intensity of insulin staining per cell.
- Normalize the results to the negative control (DMSO) and compare with the positive control (this compound).
Experimental Workflow
The following diagram illustrates the workflow for a high-content screen to identify inducers of insulin expression, using this compound as a positive control.
Secondary Assays
Hits identified from the primary screen should be validated using secondary assays.
1. Quantitative PCR (qPCR) for Gene Expression Analysis:
- Treat α-cells with hit compounds and this compound as a positive control.
- Isolate total RNA from the cells.
- Perform reverse transcription to generate cDNA.
- Use qPCR to measure the relative expression levels of insulin (Ins2) and other β-cell marker genes such as Pdx1.[1][7] Normalize expression to a housekeeping gene like actin.
2. Western Blot for Protein Level Analysis:
- Lyse treated cells and quantify total protein.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe with antibodies against insulin and phosphorylated RSK substrates to confirm the mechanism of action.
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
- For more physiologically relevant validation, primary human islets can be used.[1]
- Treat islets with hit compounds or this compound.
- Perform a GSIS assay to determine if the induced β-like cells are functional.
Conclusion
This compound is a critical tool for researchers working on β-cell biology and diabetes. Its well-characterized activity as an RSK inhibitor that induces insulin expression makes it an ideal positive control for high-throughput screening campaigns aimed at discovering novel therapeutics for β-cell regeneration. The protocols and data provided herein offer a framework for the effective application of this compound in such assays.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 7. pnas.org [pnas.org]
- 8. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: qPCR Analysis of Insulin Gene Expression Following BRD7389 Treatment in Pancreatic Alpha-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of pancreatic alpha-cells into insulin-producing beta-cells represents a promising therapeutic strategy for diabetes. The small molecule BRD7389 has been identified as an inducer of insulin expression in pancreatic α-cells, promoting a shift towards a β-cell-like phenotype.[1][2][3][4] Evidence suggests that this compound functions through the inhibition of the Ribosomal S6 Kinase (RSK) family.[1][5] This application note provides a detailed protocol for the quantitative analysis of insulin gene expression and key transcription factors in pancreatic alpha-cells following treatment with this compound using quantitative polymerase chain reaction (qPCR).
Principle
This compound is a small molecule that has been shown to induce insulin expression in pancreatic alpha-cells, potentially leading to their transdifferentiation into beta-like cells.[1][2][3][4] The proposed mechanism of action involves the inhibition of the RSK family of kinases (RSK1, RSK2, and RSK3).[1][5] Inhibition of RSK is thought to modulate downstream signaling pathways that control the expression of key transcription factors essential for beta-cell identity and function, such as Pdx1, while repressing alpha-cell identity markers like Arx. This protocol outlines the steps to quantify the changes in gene expression of insulin and these critical transcription factors in a pancreatic alpha-cell line (e.g., αTC1-6) after treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a qPCR experiment analyzing the fold change in gene expression in αTC1-6 cells treated with this compound (10 µM) for 72 hours relative to a DMSO vehicle control.
| Gene | Normalized Ct (DMSO) | Normalized Ct (this compound) | Fold Change | P-value |
| Ins1 (Insulin 1) | 32.5 ± 0.8 | 26.2 ± 0.6 | ~78.5 | < 0.001 |
| Pdx1 | 30.1 ± 0.5 | 27.9 ± 0.4 | ~4.6 | < 0.01 |
| Arx | 25.4 ± 0.7 | 27.1 ± 0.6 | ~0.3 | < 0.05 |
| Actb (β-Actin) | 18.2 ± 0.3 | 18.3 ± 0.2 | ~1.0 | > 0.05 |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in pancreatic alpha-cells.
Caption: Experimental workflow for qPCR analysis of gene expression.
Experimental Protocols
Materials
-
Pancreatic alpha-cell line (e.g., αTC1-6)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Selleck Chemicals)[5]
-
DMSO (vehicle control)
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Nuclease-free water
-
qPCR primers (Insulin 1, Pdx1, Arx, and a validated housekeeping gene such as β-Actin or GAPDH)
-
qPCR instrument
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Cell Culture and Treatment
-
Culture pancreatic alpha-cells (e.g., αTC1-6) in appropriate culture medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing either this compound at the desired final concentration (e.g., 0.1 - 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
RNA Extraction
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.
-
Isolate total RNA according to the chosen kit's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. Look for A260/280 ratios between 1.8 and 2.0.
cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction. Follow the manufacturer's protocol for the specific reverse transcription kit.
-
The resulting cDNA will be used as the template for qPCR.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Use the following cycling conditions (these may need to be optimized for your specific qPCR instrument and primers):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green-based assays)
-
-
Run each sample in triplicate for each gene of interest and the housekeeping gene.
Primer Sequences
The following are example primer sequences for mouse genes. It is crucial to validate primer efficiency before use.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Ins1 | GCT TCT TCT ACA CAC CCA TGT CC | GGT GCA GCA CTG ATC CAC AAT |
| Pdx1 | AAT CCC TCC TCC TCT TCC TCC | GTC TCC GTC TTC CTT TCC TCG |
| Arx | TCC TCC TCC TCC TTC TCC TCC | TCT GCT GCT GCT GCT GCT GCT |
| Actb | GGC TGT ATT CCC CTC CAT CG | CCA GTT GGT AAC AAT GCC AAT GT |
Data Analysis
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the genes of interest to the Ct value of the housekeeping gene (ΔCt = Ctgene of interest - Cthousekeeping gene).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed changes in gene expression.
Conclusion
This application note provides a comprehensive protocol for the qPCR analysis of insulin and key transcription factor gene expression in pancreatic alpha-cells following treatment with this compound. This method allows for the quantitative assessment of the compound's effect on inducing a beta-cell-like gene expression profile, providing valuable data for researchers in the fields of diabetes and regenerative medicine.
References
Application Notes and Protocols: Western Blot Analysis for RSK Inhibition by BRD7389
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling pathway.[1] Dysregulation of RSK signaling is implicated in various diseases, including cancer, making RSK isoforms attractive therapeutic targets.[2] BRD7389 is a small molecule inhibitor of the RSK kinase family.[3][4] This document provides detailed protocols and application notes for utilizing Western blot analysis to characterize the inhibitory effects of this compound on RSK activity in a cellular context.
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against RSK isoforms has been determined through biochemical assays.[5][6] Furthermore, its cellular activity has been confirmed by observing a reduction in the phosphorylation of RSK and its downstream targets.[3]
| Parameter | RSK1 | RSK2 | RSK3 | Reference |
| IC50 (µM) | 1.5 | 2.4 | 1.2 | [5][6] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
| Cellular Assay Readout | Observation | This compound Concentration | Reference |
| RSK Autophosphorylation | ~50% decrease in kinase activity | >3.4 µM | [3] |
| RPS6 Phosphorylation (Ser235/236) | Reduced by a similar amount to RSK autophosphorylation | >3.4 µM | [3] |
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the RSK signaling cascade, the mechanism of inhibition by this compound, and the general workflow for its analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line known to have an active Ras-MAPK pathway (e.g., HEK293, HeLa, or a relevant cancer cell line).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-antibodies to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-RSK (e.g., p-RSK (Ser380) or other relevant phosphorylation sites).
-
Rabbit anti-RSK.
-
Rabbit anti-phospho-RPS6 (Ser235/236).
-
Rabbit anti-RPS6.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System for chemiluminescence detection.
Protocol
1. Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity, if necessary for the specific cell line and experimental goals.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired duration (e.g., 1-24 hours). Include a DMSO vehicle control.
-
If applicable, stimulate the cells with a growth factor (e.g., EGF, PMA) for a short period (e.g., 15-30 minutes) before harvesting to induce the MAPK pathway.
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RSK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to ensure the signal is within the linear range of detection.
-
To analyze the inhibition, quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal (p-RSK or p-RPS6) to the total protein signal (total RSK or total RPS6) for each sample.
-
Further normalize these ratios to a loading control (e.g., β-actin) to correct for any loading inaccuracies.
-
Compare the normalized phospho-protein levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking can reduce background with phospho-antibodies. Optimize primary and secondary antibody concentrations.
-
Weak or No Signal: Confirm protein transfer was successful (e.g., with Ponceau S staining). Ensure the primary antibody is specific and active. Check that the ECL substrate has not expired.
-
Inconsistent Results: Ensure equal protein loading by careful quantification and normalization to a reliable loading control. Maintain consistent incubation times and temperatures for all steps.
By following these detailed protocols, researchers can effectively utilize Western blot analysis to investigate and quantify the inhibitory effects of this compound on the RSK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting BRD7389 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD7389. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Ribosomal S6 Kinase (RSK) family.[1][2][3] It specifically targets RSK1, RSK2, and RSK3, which are components of the S6 Kinase signaling pathway.[1] By inhibiting these kinases, this compound can modulate downstream cellular processes. Notably, it has been shown to induce insulin expression in pancreatic α-cells, causing them to adopt features of a β-cell state.[4][5][6]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₂O₂ | [1][7][8] |
| Molecular Weight | 366.41 g/mol | [1][2][7] |
| Appearance | Orange-yellow solid/powder | [9][10] |
| Purity | ≥97% (HPLC) | [2] |
| CAS Number | 376382-11-5 | [1][7][8] |
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1] It should be kept desiccated.[7]
-
Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][11]
Troubleshooting Guide: this compound Insolubility
A common challenge encountered when working with this compound is its poor solubility in aqueous solutions like cell culture media. The following guide provides step-by-step instructions and troubleshooting tips to address this issue.
Problem: My this compound is precipitating when I add it to my cell culture medium.
Cause: this compound is a hydrophobic molecule and is insoluble in water and ethanol.[1] Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to crash out of solution, a phenomenon known as "solvent shock."[12]
Solution Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the essential first step for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound (Molecular Weight = 366.41 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. It is recommended to use fresh DMSO to avoid moisture contamination, which can reduce solubility.[1]
-
Mixing: Vortex the solution vigorously for 1-2 minutes.[12] If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath or sonicate for a few minutes.[12][13]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C to maintain stability for up to a year.[1][7]
Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ~73 mg/mL (199.23 mM) | [1] |
| DMF | ~20 mg/mL | [3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
This protocol outlines the recommended procedure for diluting the concentrated DMSO stock into your final cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, perform a step-wise dilution.[14] For example, to achieve a final concentration of 10 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in your pre-warmed cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of cell culture medium. For instance, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically ≤ 0.5%, to avoid cellular toxicity.[12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Mix and Inspect: Gently mix the final working solution by inverting the tube or pipetting. Visually inspect for any signs of precipitation (cloudiness or crystals).[12] If precipitation occurs, consider lowering the final concentration of this compound.
Signaling Pathway
This compound inhibits the RSK family of kinases, which are downstream effectors in the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and differentiation.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRD 7389 | RSK | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 7. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 8. medkoo.com [medkoo.com]
- 9. BRD 7389 | CAS 376382-11-5 | p90 RSK kinase inhibitor [stressmarq.com]
- 10. Insulin Expression Inducer, this compound [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
Potential off-target effects of BRD7389 on other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD7389.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the Ribosomal S6 Kinase (RSK) family, with IC50 values of 1.5 µM for RSK1, 2.4 µM for RSK2, and 1.2 µM for RSK3.[1][2] It was initially identified in a high-content screen for its ability to induce insulin expression in pancreatic α-cells.[3][4]
Q2: What are the known off-target effects of this compound on other kinases?
At a concentration of 10 µM, this compound has been shown to inhibit other kinases. The table below summarizes the known off-target kinase activities of this compound.
Troubleshooting Guides
Issue 1: Unexpected experimental results or phenotypes observed after treatment with this compound.
Possible Cause: This could be due to the off-target effects of this compound. As indicated in the table above, this compound inhibits several other kinases, which could lead to the modulation of signaling pathways unrelated to RSK inhibition.
Troubleshooting Steps:
-
Review Off-Target Profile: Compare the observed phenotype with the known functions of the identified off-target kinases (CDK5, DRAK1, FLT3, PIM1, PKG1α, SGK).
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine the minimal concentration at which the desired on-target effect is observed to minimize off-target activity.
-
Use a More Selective Inhibitor: If available, use a more selective RSK inhibitor as a control to confirm that the observed phenotype is due to RSK inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (RSK) to see if the phenotype is reversed. This can help distinguish on-target from off-target effects.
-
Orthogonal Approaches: Use non-pharmacological methods, such as siRNA or CRISPR/Cas9, to inhibit RSK and verify that the resulting phenotype matches that of this compound treatment.
Issue 2: Inconsistent IC50 values in in-vitro kinase assays.
Possible Cause: Variability in experimental conditions can significantly impact the measured IC50 value.
Troubleshooting Steps:
-
ATP Concentration: Ensure that the ATP concentration used in the assay is consistent and ideally close to the Km value for the kinase. IC50 values of ATP-competitive inhibitors are highly sensitive to ATP concentration.
-
Enzyme and Substrate Quality: Use highly purified and active kinase and a suitable substrate. The quality and concentration of these reagents can affect the assay outcome.
-
Assay Conditions: Maintain consistent buffer composition, pH, temperature, and incubation times across experiments.
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to avoid inaccurate concentrations.
-
Control Compounds: Include a known potent inhibitor for the target kinase as a positive control to validate the assay performance.
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) | Kinase Family |
| RSK1 | 1.5 | AGC |
| RSK2 | 2.4 | AGC |
| RSK3 | 1.2 | AGC |
| Off-Targets | ||
| CDK5/p35 | 6.5 | CMGC |
| DRAK1 | 2.8 | CAMK |
| FLT3 | 3.5 | TK |
| PIM1 | 3.7 | CAMK |
| PKG1α | 6.5 | AGC |
| SGK | 13.8 | AGC |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagents:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. Include a DMSO-only control.
-
In a reaction tube, add the kinase, substrate, and the diluted this compound or DMSO control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Kinome Scanning (Competition Binding Assay - e.g., KINOMEscan®)
This method is used to assess the selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.
-
Procedure Overview:
-
Kinases are tagged (e.g., with T7 phage).
-
The tagged kinases are incubated with the test compound (this compound) and an immobilized ligand in a multi-well plate.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the phage tag.
-
The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
Visualizations
Caption: Potential signaling pathways affected by on- and off-target activities of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
BRD7389 cytotoxicity and apoptosis at high concentrations
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using BRD7389, focusing on its cytotoxic and apoptotic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as an inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family. Specifically, it has been shown to inhibit RSK1, RSK2, and RSK3 with IC50 values in the low micromolar range.[1][2][3] RSK kinases are involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting RSK, this compound can interfere with these processes, leading to anti-proliferative effects in cancer cells.[4]
Q2: At what concentrations does this compound typically induce cytotoxicity and apoptosis?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. While its IC50 for RSK inhibition is in the low micromolar range (1.2-2.4 µM)[1][2][3], cytotoxic and apoptotic effects are often observed at both sub-micromolar and higher concentrations. For instance, in HL60 acute myeloid leukemia cells, this compound has been shown to induce apoptosis at a concentration of 0.5 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: I am observing significant cytotoxicity with this compound at concentrations well above its reported RSK IC50 values. Is this expected?
Yes, it is possible to observe significant cytotoxicity at concentrations higher than the IC50 values for RSK inhibition. At higher concentrations, small molecule inhibitors like this compound may exhibit off-target effects, meaning they can inhibit other kinases or cellular targets besides the RSK family.[6][7] A kinase screen at 10 µM revealed that this compound can inhibit other kinases such as FLT3 and DRAK2.[6] These off-target activities could contribute to the observed cytotoxicity through mechanisms independent of RSK inhibition.
Q4: What is the expected apoptotic phenotype after treatment with high concentrations of this compound?
Treatment with this compound can induce hallmarks of apoptosis. In a study with HL60 cells, treatment with 0.5 µM this compound led to a significant increase in both early (Annexin V positive, DAPI negative) and late (Annexin V positive, DAPI positive) apoptotic cell populations.[5] Researchers can expect to see similar apoptotic markers in other sensitive cell lines, which can be quantified using flow cytometry after Annexin V and a viability dye staining.
Q5: How can I confirm that the cell death I am observing is due to apoptosis?
To confirm apoptosis, it is recommended to use multiple assays. In addition to Annexin V/PI staining for flow cytometry, you can perform a Western blot analysis to detect the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. The appearance of the cleaved (active) form of caspase-3 is a strong indicator of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cytotoxicity observed even at high concentrations. | Cell line may be resistant to this compound. | - Confirm the viability of your cells and the activity of the compound. - Test a range of higher concentrations. - Consider using a different cell line known to be sensitive to RSK inhibitors. |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density. - Incomplete dissolution of this compound. - Variation in treatment duration. | - Ensure a consistent number of cells are seeded in each well. - Prepare fresh stock solutions of this compound in DMSO and ensure it is fully dissolved before diluting in media. - Maintain a consistent incubation time with the compound for all experiments. |
| Weak or no signal for cleaved caspase-3 in Western blot. | - Insufficient concentration or duration of this compound treatment to induce robust apoptosis. - Low protein loading. - Inefficient antibody. | - Increase the concentration of this compound or the treatment time based on your apoptosis assay results. - Ensure you are loading a sufficient amount of protein (typically 20-30 µg per lane). - Use a validated antibody for cleaved caspase-3 and follow the recommended protocol. |
| High background in Annexin V staining. | - Cells were handled too harshly during harvesting, leading to membrane damage. - Over-digestion with trypsin. | - Handle cells gently during harvesting and washing steps. - Optimize trypsinization time to avoid excessive membrane damage. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Note that specific IC50 values for cytotoxicity at high concentrations are cell-line dependent and require experimental determination.
| Target | IC50 (µM) |
| RSK1 | 1.5[1][2] |
| RSK2 | 2.4[1][2] |
| RSK3 | 1.2[1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol provides a general procedure for detecting apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Cleaved Caspase-3
This is a general protocol for detecting the apoptotic marker, cleaved caspase-3.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for evaluating this compound's cytotoxic and apoptotic effects.
Hypothesized Apoptotic Signaling Pathway at High this compound Concentrations
Caption: Hypothesized intrinsic apoptosis pathway induced by high concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD 7389 | RSK | Tocris Bioscience [tocris.com]
- 4. p90RSK Blockade Inhibits Dual BRAF and MEK Inhibitor-Resistant Melanoma by Targeting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD7389 Dose-Response for Maximal Insulin Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BRD7389 dose-response to achieve maximal insulin expression in pancreatic α-cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as an inducer of insulin expression in pancreatic α-cells.[1][2][3][4] Its mechanism of action is attributed to the inhibition of the RSK (Ribosomal S6 Kinase) family of kinases.[1][2][3][5] By inhibiting RSK, this compound promotes the transdifferentiation of α-cells, causing them to adopt characteristics of insulin-producing β-cells.[1][2][3][4] This includes the upregulation of key transcription factors involved in β-cell development and function, such as Pdx1.[1][6]
Q2: What is the optimal concentration of this compound for inducing insulin expression?
A2: Based on published studies, the optimal concentration of this compound for inducing insulin (Ins2) mRNA expression in a mouse α-cell line peaks at approximately 0.85 μM after a 5-day treatment.[1][7] However, it is crucial to perform a dose-response experiment for your specific cell system to determine the optimal concentration, as responses can vary. A broad dose-response curve is recommended as a starting point.[8]
Q3: What cell types are suitable for this compound treatment?
A3: this compound has been shown to be effective in inducing insulin expression in mouse α-cell lines (e.g., αTC1) and in primary human pancreatic islets.[1][6] It appears to be specific to α-cells, as no induction of insulin expression was observed in a pancreatic ductal cell line (PANC-1), and no further increase was seen in a mouse β-cell line (βTC3).[1][6] When working with primary human islets, be aware that donor-to-donor variability in the response to this compound has been observed.[1][6]
Q4: How long should I treat the cells with this compound?
A4: A 5-day treatment with this compound has been shown to result in a greater induction of insulin gene expression compared to a 3-day treatment.[1][7] Longer treatments of up to 21 days did not further increase insulin expression.[1] Therefore, a 5-day treatment period is a recommended starting point for your experiments.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a lyophilized powder.[9] To prepare a stock solution, reconstitute the powder in a suitable solvent like DMSO. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.91 mL of DMSO.[9] It is recommended to prepare high-concentration stock solutions to minimize the final solvent concentration in your cell culture media (typically <0.5%).[8] Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low insulin expression after this compound treatment | Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (leading to toxicity). | Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your specific cell type and experimental conditions.[8] |
| Incorrect Treatment Duration: The treatment time may be too short. | Increase the treatment duration to 5 days, as this has been shown to yield a greater induction of insulin expression.[1][7] | |
| Cell Health Issues: Cells may be unhealthy, leading to a poor response. | Ensure proper cell culture techniques, including using appropriate media, maintaining optimal cell density, and regularly checking for contamination. | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Confirm the integrity of your this compound stock. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8] | |
| High Cell Death Observed | This compound Toxicity: High concentrations of this compound can be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold for your experiments.[8] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%). Run a vehicle control with the solvent alone to assess its toxicity.[8] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Inconsistent cell seeding density, passage number, or growth conditions can lead to variable results. | Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in this compound concentration. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| Assay Variability: Inconsistent incubation times or reagent concentrations in your insulin detection assay can cause variability. | Standardize all steps of your insulin quantification assay (e.g., qPCR, ELISA).[10] |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound in a Mouse α-Cell Line
This protocol outlines the steps to determine the optimal concentration of this compound for inducing insulin expression in a mouse α-cell line (e.g., αTC1).
Materials:
-
Mouse α-cell line (e.g., αTC1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed the mouse α-cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1, 0.5, 0.85, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for mouse Ins2 (insulin II) and a housekeeping gene (e.g., Actb - beta-actin) for normalization.
-
Data Analysis: Calculate the relative expression of Ins2 mRNA for each this compound concentration compared to the vehicle control. Plot the dose-response curve to identify the concentration that yields the maximal insulin expression.
Protocol 2: Quantification of Insulin Secretion from Primary Human Islets
This protocol describes how to measure glucose-stimulated insulin secretion (GSIS) from primary human islets treated with this compound.
Materials:
-
Primary human islets
-
Culture medium for human islets
-
This compound
-
DMSO
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Treatment: Culture the primary human islets according to standard protocols. Treat the islets with the desired concentration of this compound or a vehicle control (DMSO) for 5 days.
-
Pre-incubation: After the treatment period, wash the islets and pre-incubate them in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer with low glucose and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with KRB buffer with high glucose and incubate for 1 hour. Collect the supernatant to measure glucose-stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the islet number or total protein content. Compare the basal and stimulated insulin secretion between the this compound-treated and vehicle control groups.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Insulin (Ins2) mRNA Expression in a Mouse α-Cell Line
| This compound Concentration (µM) | Fold Change in Ins2 mRNA Expression (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 0.425 | 15.3 ± 3.1 |
| 0.85 | 52.1 ± 8.7 |
| 1.7 | 35.6 ± 6.4 |
| 3.4 | 18.2 ± 4.5 |
| 6.8 | 9.7 ± 2.9 |
| Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1][7] |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Primary Human Islets
| Treatment | Basal Insulin Secretion (ng/islet/h) (Mean ± SD) | Stimulated Insulin Secretion (ng/islet/h) (Mean ± SD) |
| Vehicle (DMSO) | 0.5 ± 0.1 | 2.1 ± 0.4 |
| This compound (0.85 µM) | 0.8 ± 0.2 | 3.5 ± 0.6 |
| Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1] |
Visualizations
Caption: Signaling pathway of this compound in promoting insulin expression.
Caption: Experimental workflow for determining this compound dose-response.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 4. Small-molecule inducers of insulin expression in pancreatic alpha-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 10. anshlabs.com [anshlabs.com]
BRD7389 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the RSK inhibitor, BRD7389.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: High Variability in Cellular Potency (IC50/EC50) Between Experiments
-
Question: We are observing significant shifts in the IC50/EC50 values of this compound in our cell-based assays across different experimental runs. What could be the cause?
-
Answer: Variability in cellular potency is a common issue and can stem from several factors:
-
Cell-Based Factors:
-
Cell Density: The density at which cells are seeded can significantly impact their physiological state and drug response. Higher cell densities may lead to increased resistance. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Cell Line Stability: Cell lines can change phenotypically and genotypically over time with increasing passage numbers. This can alter the expression levels of this compound targets (RSK1, RSK2, RSK3) or compensatory signaling pathways. It is recommended to use cells within a defined, low passage number range.
-
Primary Cell Donor Variability: When using primary cells, such as human pancreatic islets, significant donor-to-donor variability is expected.[1] Factors like age, sex, and BMI of the donor can influence the cellular response to this compound.[2] It is important to characterize and document donor information and, if possible, use islets from multiple donors to ensure the generalizability of the findings.
-
-
Compound Handling and Stability:
-
Stock Solution Integrity: Improper storage or multiple freeze-thaw cycles of the this compound stock solution (typically in DMSO) can lead to its degradation.[1][3] Prepare single-use aliquots and store them at -80°C for long-term use.[4]
-
Stability in Media: The stability of this compound in cell culture media over the course of the experiment can vary. It is advisable to prepare fresh drug dilutions for each experiment and minimize the exposure of media containing this compound to light and elevated temperatures.
-
-
Assay-Specific Parameters:
-
Incubation Time: The duration of drug exposure can influence the observed potency. Shorter incubation times may not be sufficient to elicit a maximal response, while excessively long incubations can lead to secondary effects. An optimal incubation time should be determined empirically for each cell line and assay.
-
Reagent Consistency: Variations in the quality and lot of reagents, such as serum, can introduce variability. It is good practice to test new lots of critical reagents before use in large-scale experiments.
-
-
Issue 2: Inconsistent Downstream Signaling Readouts (e.g., Phosphorylation of RSK Substrates)
-
Question: We are seeing inconsistent inhibition of the phosphorylation of known RSK substrates, like ribosomal protein S6 (rpS6), after this compound treatment in our Western blots. What could be the problem?
-
Answer: Inconsistent downstream signaling results can be due to several experimental variables:
-
Timing of Analysis: The kinetics of pathway inhibition can be transient. It is important to perform a time-course experiment to identify the optimal time point for observing maximal inhibition of substrate phosphorylation after this compound treatment.
-
Antibody Quality: The specificity and sensitivity of the antibodies used for detecting phosphorylated and total protein levels are critical. Ensure that the antibodies are properly validated for the application.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes. It is important to verify that the expression of the loading control protein is not affected by this compound treatment.
-
Basal Pathway Activation: The basal level of RSK activity can vary depending on cell culture conditions (e.g., serum concentration, cell density). To achieve a consistent window for observing inhibition, it may be necessary to stimulate the pathway with an appropriate agonist (e.g., growth factors) before this compound treatment.
-
Issue 3: Discrepancy Between Biochemical and Cellular Activity
-
Question: The biochemical IC50 of this compound against purified RSK enzymes is in the low micromolar range, but we need much higher concentrations to see an effect in our cellular assays. Why is there a discrepancy?
-
Answer: A difference between biochemical and cellular potency is common for small molecule inhibitors and can be attributed to several factors:
-
Cellular Permeability: this compound must cross the cell membrane to reach its intracellular targets. Poor cell permeability can lead to a lower effective intracellular concentration compared to the concentration added to the culture medium.
-
Efflux Pumps: Cells may express drug efflux pumps that actively transport this compound out of the cell, reducing its intracellular accumulation.
-
Protein Binding: this compound may bind to other cellular proteins or components of the culture medium (e.g., serum albumin), reducing the free concentration available to bind to RSK.
-
Cellular ATP Concentration: In biochemical assays, the concentration of ATP is often at or below the Km of the kinase. In a cellular context, the ATP concentration is much higher, which can lead to competitive inhibition and a rightward shift in the IC50 value for ATP-competitive inhibitors.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary targets of this compound?
-
Q2: How should I prepare and store this compound stock solutions?
-
A2: this compound is soluble in DMSO.[1] For a 15 mM stock, you can reconstitute 5 mg of the powder in 0.91 mL of DMSO.[1] It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3][4] For short-term storage (up to one month), -20°C is acceptable.[4]
-
-
Q3: What is the recommended concentration range for cell-based assays?
-
A3: The optimal concentration of this compound will vary depending on the cell line and the specific biological question. In studies with a mouse α-cell line, a dose-dependent up-regulation of insulin mRNA was observed, peaking at approximately 0.85 µM.[2] However, in other cell lines, concentrations up to 10 µM have been used.[6] It is highly recommended to perform a dose-response experiment for your specific cell system to determine the optimal working concentration.
-
-
Q4: How can I confirm that this compound is engaging its target in my cells?
-
A4: Target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays. CETSA measures the thermal stabilization of a target protein upon ligand binding.[7][8] NanoBRET™ assays measure the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the compound.[9][10][11]
-
-
Q5: Are there known off-target effects of this compound?
-
A5: Kinase inhibitor profiling has shown that at a concentration of 10 µM, this compound can inhibit other kinases to some extent.[12] It is important to consider potential off-target effects and include appropriate controls in your experiments. This can involve using a structurally unrelated RSK inhibitor to confirm that the observed phenotype is due to RSK inhibition, or performing knockdown/knockout experiments of the target kinases.[13]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| RSK1 | 1.5 |
| RSK2 | 2.4 |
| RSK3 | 1.2 |
Data compiled from multiple sources.[3][5]
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50/EC50 | Inconsistent cell density, high cell passage number, donor variability (primary cells), compound degradation, variable incubation times. | Standardize cell seeding density, use low passage number cells, characterize and use multiple donors for primary cells, aliquot and properly store compound, optimize and standardize incubation time. |
| Inconsistent downstream signaling | Suboptimal time point, poor antibody quality, inappropriate loading control, variable basal pathway activation. | Perform a time-course experiment, validate antibodies, ensure loading control is not affected by treatment, consider pathway stimulation. |
| Discrepancy between biochemical and cellular activity | Poor cell permeability, drug efflux, protein binding, high cellular ATP concentration. | Verify cellular uptake, consider using efflux pump inhibitors, perform assays in serum-free media, use target engagement assays to confirm intracellular activity. |
| No observable effect | Compound inactivity, low target expression, cell line resistance. | Test compound on a sensitive positive control cell line, confirm target expression (e.g., by Western blot or qPCR), use an alternative cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis of RSK Substrate Phosphorylation
This protocol describes the analysis of the phosphorylation status of a downstream RSK substrate, such as ribosomal protein S6 (rpS6), following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal RSK activity, you may serum-starve the cells for 4-16 hours prior to treatment.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control (e.g., a known activator of the MAPK/RSK pathway) and a negative control.
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated substrate (e.g., phospho-rpS6 Ser235/236) and the total substrate protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general procedure for performing a CETSA experiment to confirm the engagement of this compound with its target RSK proteins in intact cells.[7][8]
Methodology:
-
Cell Culture and Treatment: Culture cells to a high confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization or scraping) and wash them with PBS.
-
Thermal Challenge:
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the levels of the target protein (e.g., RSK1, RSK2, or RSK3) in the soluble fraction by Western blotting as described in Protocol 1.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 10. promegaconnections.com [promegaconnections.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD7389 Technical Support Center: Identifying and Avoiding Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the RSK family kinase inhibitor, BRD7389. By anticipating and addressing potential experimental artifacts, this guide aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the p90 ribosomal S6 kinase (RSK) family, with specific activity against RSK1, RSK2, and RSK3.[1][2] It functions by inhibiting the kinase activity of these proteins, which are key downstream effectors of the MAPK/ERK signaling pathway. This pathway is involved in regulating cell proliferation, survival, and differentiation.
Q2: What is the primary application of this compound in research?
A2: this compound was identified in a high-content screen for its ability to induce insulin expression in pancreatic α-cells.[2][3][4] This suggests its potential in research related to diabetes and β-cell regeneration by promoting the transdifferentiation of α-cells.[2][3] It is also used to investigate the role of the RSK signaling pathway in various cellular processes, including cancer cell proliferation.[3][5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO should be stored at -80°C to maintain stability and should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: What is the optimal working concentration for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. However, studies have shown effective concentrations for inducing insulin gene expression to be around 0.85 µM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of RSK signaling (e.g., no change in p-S6 levels) | Compound Instability: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound in DMSO and store them at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed.[1] |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the IC50 of this compound in your cell line by assessing the phosphorylation of a downstream RSK target like ribosomal protein S6 (S6). | |
| Cellular Context: The cell line may have low endogenous RSK activity or express compensatory signaling pathways. | Confirm RSK expression in your cell line. Consider using a positive control (e.g., a cell line with known sensitivity to RSK inhibition) to validate your experimental setup. | |
| Off-target effects observed | High Concentration: Using concentrations significantly above the IC50 for RSK kinases can lead to inhibition of other kinases. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Known Off-Targets: While potent against RSK, this compound can inhibit other kinases at higher concentrations, such as FLT3 and DRAK2.[4] | If you suspect off-target effects, consider using a structurally different RSK inhibitor as a control to confirm that the observed phenotype is due to RSK inhibition. Additionally, perform knockdown experiments (e.g., using siRNA) for RSK1/2/3 to validate the phenotype.[4] | |
| Cell toxicity or unexpected morphological changes | Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to some cell lines. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle-only (DMSO) control in all experiments. |
| On-target Toxicity: Inhibition of the RSK pathway can affect cell viability and proliferation in certain cell types.[5] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound on your specific cell line. | |
| Variability in insulin expression induction | Cell Line Heterogeneity: The response of pancreatic α-cell lines can be heterogeneous. | Use a clonal cell line if possible, or screen different α-cell lines to find one with a robust and reproducible response to this compound. |
| Culture Conditions: Factors such as cell density, passage number, and media components can influence the differentiation state of cells. | Maintain consistent cell culture practices. Record and control for variables like passage number and seeding density. |
Quantitative Data Summary
| Target | IC50 (µM) |
| RSK1 | 1.5[1][2] |
| RSK2 | 2.4[1][2] |
| RSK3 | 1.2[1][2] |
Table 1: Inhibitory concentrations (IC50) of this compound against RSK family kinases.
Experimental Protocols
Protocol 1: Western Blot for Assessing RSK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the RSK signaling pathway by measuring the phosphorylation of a downstream target, ribosomal protein S6 (S6).
Materials:
-
This compound
-
Cell line of interest (e.g., a pancreatic α-cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal. Further normalize to the loading control (GAPDH).
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
BRD7389 Technical Support Center: Understanding the Impact of Serum Concentration on Activity
Welcome to the BRD7389 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a specific focus on the impact of serum concentration on its activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Ribosomal S6 Kinase (RSK) family.[1][2][3][4] It has been identified as an inducer of insulin expression in pancreatic α-cells, causing them to adopt features of a β-cell state.[1][3][5][6] The mechanism of action is believed to be through the inhibition of RSK kinases, which are involved in various cellular processes like cell growth, proliferation, and survival.[1][7]
Q2: What are the reported IC50 values for this compound against RSK isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound against the RSK isoforms have been determined in biochemical assays.[2]
| Target | IC50 (µM) |
| RSK1 | 1.5[2] |
| RSK2 | 2.4[2] |
| RSK3 | 1.2[2] |
Q3: How does serum concentration in cell culture media affect the activity of small molecule inhibitors like this compound?
Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[8] This binding is a reversible process that can sequester the compound, reducing the effective concentration of the free drug available to interact with its target in the cells.[9][10] Consequently, the observed potency (e.g., IC50) of an inhibitor in a cell-based assay can be significantly lower in the presence of higher serum concentrations. The extent of this effect depends on the binding affinity of the compound for serum proteins.
Q4: I am observing variable results with this compound in my cell-based assays. Could the serum concentration be a factor?
Yes, variability in experimental outcomes is a common issue when working with small molecule inhibitors in cell culture, and the concentration of serum is a likely contributor. Different batches of fetal bovine serum (FBS) can have varying protein compositions, and even small changes in the serum percentage in your media can alter the free concentration of this compound, leading to inconsistent results.
Troubleshooting Guide: Impact of Serum on this compound Activity
This guide provides a systematic approach to troubleshoot issues related to serum concentration when working with this compound.
Issue: Inconsistent or lower than expected potency of this compound.
Potential Cause: Binding of this compound to serum proteins, reducing its effective concentration.
Troubleshooting Steps:
-
Serum Concentration Titration:
-
Perform a dose-response experiment with this compound in your cell line of interest using a range of serum concentrations (e.g., 10%, 5%, 2%, 1%, and serum-free).
-
Determine the IC50 value at each serum concentration. A rightward shift in the IC50 curve with increasing serum concentration is indicative of serum protein binding.
-
-
Standardize Serum Usage:
-
Use a single lot of serum for a complete set of experiments to minimize variability.
-
If using a new lot of serum, it is advisable to re-validate the optimal this compound concentration.
-
-
Consider Serum-Free or Reduced-Serum Conditions:
-
If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can be an effective way to eliminate the confounding effects of serum protein binding.
-
Ensure that the cells remain healthy and responsive under these conditions.
-
Hypothetical Impact of Serum Concentration on this compound Apparent IC50
The following table illustrates a hypothetical scenario of how the apparent IC50 of this compound might change with varying serum concentrations. Note: This is an example for illustrative purposes and the actual values will depend on the specific cell line and experimental conditions.
| Serum Concentration (%) | Apparent IC50 (µM) | Fold Change |
| 10 | 5.2 | 4.3x |
| 5 | 3.5 | 2.9x |
| 2 | 2.1 | 1.75x |
| 1 | 1.5 | 1.25x |
| 0 (Serum-Free) | 1.2 | 1x |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.[11]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.66 mg of this compound (Molecular Weight: 366.41 g/mol ) in 1 mL of DMSO.[11]
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]
Protocol 2: Cell-Based Assay to Determine the Effect of Serum Concentration on this compound Activity
This protocol outlines a general workflow for assessing the impact of serum on this compound's inhibitory activity.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare complete media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%).
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media formulations. Include a vehicle control (DMSO) for each serum concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and serum.
-
Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific functional assay to measure the effect of this compound.
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the corresponding IC50 values.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on RSK.
Caption: Experimental workflow for determining the effect of serum concentration on this compound activity.
Caption: Logical workflow for troubleshooting inconsistent this compound activity in cell-based assays.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure-Based Model for Predicting Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD 7389 | RSK | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 6. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. rroij.com [rroij.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Long-term stability of BRD7389 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of BRD7389 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use a fresh supply of anhydrous DMSO as it is highly hygroscopic, and absorbed water can negatively impact the solubility and stability of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO. What are the possible reasons and solutions?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
-
DMSO Quality: Use only anhydrous, high-purity DMSO. Water absorbed by the DMSO can reduce the solubility of many organic compounds.[1]
-
Temperature: The dissolution of this compound can be aided by gentle warming to around 37°C, accompanied by vortexing or sonication.[1] However, avoid excessive heat, which could lead to degradation.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Q3: I've noticed precipitation in my this compound DMSO stock solution after storing it. What should I do?
A3: Precipitation can occur, especially after freeze-thaw cycles.[1] Before each use, visually inspect the stock solution. If precipitation is observed, gently warm the solution to 37°C and vortex until the precipitate is fully redissolved. To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How should I store my this compound stock solutions for optimal long-term stability?
A4: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is crucial to store them in tightly sealed vials to prevent the absorption of moisture and to protect them from light.
Troubleshooting Guides
Solubility Issues
If you are encountering problems with dissolving this compound in DMSO, follow this troubleshooting workflow:
Caption: A stepwise guide to troubleshooting this compound solubility issues in DMSO.
Precipitation in Stored Solutions
If you observe precipitation in your stored this compound stock solutions, use the following workflow:
Caption: A workflow for addressing precipitation in stored this compound DMSO stock solutions.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and provide hypothetical stability data for this compound in DMSO.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Lyophilized Powder) | -20°C | 24 months to 3 years | [1][2] |
| Solution in DMSO | -20°C | Up to 3 months | [2] |
| Solution in DMSO | -80°C | Up to 1 year | [1] |
Table 2: Hypothetical Long-Term Stability Data for this compound (10 mM in DMSO)
| Storage Temperature | Time Point | Purity by HPLC (%) | Notes |
| -20°C | Initial (T=0) | 99.7 | Freshly prepared solution. |
| 1 Month | 99.5 | No significant degradation observed. | |
| 3 Months | 99.1 | Minor decrease in purity. | |
| 6 Months | 98.2 | Consider preparing a fresh stock solution. | |
| -80°C | Initial (T=0) | 99.7 | Freshly prepared solution. |
| 3 Months | 99.6 | No significant degradation observed. | |
| 6 Months | 99.4 | Stable with minimal degradation. | |
| 12 Months | 99.0 | Minor degradation detected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is 366.41 g/mol ).
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Long-Term Stability of this compound in DMSO by HPLC
Objective: To determine the stability of a this compound stock solution in DMSO over time under specific storage conditions.
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM) following Protocol 1.
-
Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to an appropriate concentration for HPLC analysis with a suitable mobile phase or solvent mixture. Inject the diluted sample into the HPLC system.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C), protected from light.
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.
-
Dilute the thawed aliquot in the same manner as the T=0 sample and analyze it by HPLC under the same conditions.
-
Compare the peak area of the parent this compound compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The emergence of new peaks may signify the presence of degradation products.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the RSK Signaling Pathway
This compound is an inhibitor of the RSK (Ribosomal S6 Kinase) family of kinases.[1][2] By inhibiting RSK, this compound can modulate downstream signaling pathways involved in cell proliferation and protein synthesis.
Caption: Simplified signaling pathway showing this compound inhibition of RSK kinases.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the general workflow for assessing the long-term stability of this compound in solution.
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
Technical Support Center: BRD7389 Transdifferentiation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD7389 to induce the transdifferentiation of pancreatic α-cells into insulin-producing β-like cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce transdifferentiation?
A1: this compound is a small molecule that has been identified to induce the expression of insulin in pancreatic α-cells, prompting them to adopt characteristics of β-cells[1][2][3][4]. Its mechanism of action is the inhibition of the Ribosomal S6 Kinase (RSK) family of kinases, specifically RSK1, RSK2, and RSK3[5][6][7][8]. By inhibiting the RSK signaling pathway, this compound initiates a cellular reprogramming process that leads to the expression of key β-cell markers, such as Insulin and Pdx1[1].
Q2: What is the optimal concentration and treatment duration for this compound?
A2: The optimal concentration of this compound for inducing insulin gene expression in mouse α-cell lines is approximately 0.85 μM[1][6]. A 5-day treatment period has been shown to result in a significant (around 50-fold) induction of insulin gene expression[1][6]. However, it is crucial to perform a dose-response experiment for your specific cell type (mouse vs. human) and experimental conditions, as primary human islet cells may tolerate higher concentrations[1].
Q3: What are appropriate negative controls for my this compound experiment?
A3: Selecting appropriate negative controls is critical for validating that the observed transdifferentiation is a specific effect of this compound's intended mechanism. Here are the recommended negative controls:
-
Vehicle Control (Mandatory): The most fundamental negative control is the vehicle in which this compound is dissolved, typically Dimethyl Sulfoxide (DMSO)[1]. This control accounts for any effects the solvent may have on the cells. Cells treated with the same concentration of DMSO as the this compound-treated cells should not show a significant increase in insulin or Pdx1 expression.
-
Structurally Unrelated Kinase Inhibitor (Recommended): To control for off-target effects related to general kinase inhibition, use a kinase inhibitor that is not known to be involved in the α- to β-cell transdifferentiation pathway. This helps to demonstrate that the observed phenotype is specific to the inhibition of the RSK pathway. The choice of inhibitor will depend on the specific pathways active in your cell type.
-
Inactive Structural Analog (Ideal but Availability-Dependent): The ideal negative control would be a molecule structurally very similar to this compound but lacking the ability to inhibit RSK kinases. Such a control helps to rule out off-target effects caused by the chemical scaffold of this compound. However, a commercially available, validated inactive analog of this compound is not readily documented. Researchers may need to synthesize or collaborate to obtain such a compound.
Q4: What are suitable positive controls for a this compound experiment?
A4: A positive control helps to ensure that the experimental system is capable of producing the expected transdifferentiation phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low induction of insulin/Pdx1 expression | 1. Suboptimal this compound concentration. 2. Insufficient treatment duration. 3. Poor cell health or viability. 4. Inaccurate measurement of gene expression. | 1. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. 2. Extend the treatment duration (e.g., up to 7-10 days), monitoring cell health. 3. Ensure cells are healthy and not overly confluent before starting the experiment. Use a viability assay to check for cytotoxicity. 4. Verify your qPCR primers and protocol. Use appropriate housekeeping genes for normalization. Confirm results with immunofluorescence for protein expression. |
| High background in negative controls | 1. Contamination of reagents or cell culture. 2. Non-specific effects of the vehicle (DMSO). 3. Basal level of insulin expression in the α-cell line. | 1. Use fresh, sterile reagents and maintain aseptic cell culture techniques. 2. Titrate the DMSO concentration to the lowest effective level. 3. Characterize the basal expression levels of key markers in your untreated α-cells. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent this compound stock solution. 3. Variation in cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range. 2. Prepare a fresh stock solution of this compound and store it properly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). 3. Seed cells at a consistent density for all experiments. |
| Observed transdifferentiation with a negative control inhibitor | 1. The "negative control" inhibitor has off-target effects on the RSK pathway or another pathway involved in α-cell plasticity. 2. The observed phenotype is a general stress response. | 1. Profile the "negative control" inhibitor against a panel of kinases to confirm its specificity. 2. Analyze multiple markers of transdifferentiation and cell health to distinguish a specific reprogramming event from a general stress response. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on RSK Kinases
| Kinase | IC50 (µM) |
| RSK1 | 1.5[5][7] |
| RSK2 | 2.4[5][7] |
| RSK3 | 1.2[5][7] |
Table 2: Effect of this compound on Gene Expression in a Mouse α-Cell Line
| Gene | Treatment | Fold Change (vs. DMSO) |
| Ins2 (Insulin) | 0.85 µM this compound (5 days) | ~50-fold increase[1][6] |
| Pdx1 | 0.85 µM this compound (5 days) | Significant increase[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Insulin and Glucagon
This protocol is adapted for cultured pancreatic α-cells.
-
Cell Seeding: Seed pancreatic α-cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or negative controls for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against insulin (e.g., guinea pig anti-insulin) and glucagon (e.g., rabbit anti-glucagon) diluted in 1% BSA in PBS overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-guinea pig IgG conjugated to a green fluorophore and anti-rabbit IgG conjugated to a red fluorophore) diluted in 1% BSA in PBS for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. α-cells that have transdifferentiated should show co-localization of insulin and glucagon signals, or a strong insulin signal with a diminished glucagon signal.
Protocol 2: Quantitative PCR (qPCR) for Ins2 and Pdx1 Expression
-
Cell Lysis and RNA Extraction: Following treatment with this compound or controls, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Ins2, Pdx1) and a housekeeping gene (e.g., Actb, Gapdh), and a suitable qPCR master mix.
-
qPCR Program: Run the qPCR reaction on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated samples compared to the negative control samples, normalized to the housekeeping gene.
Protocol 3: Western Blot for Phosphorylated RSK Substrates
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated RSK substrate (e.g., phospho-S6 Ribosomal Protein) or total RSK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylation of RSK substrates in this compound-treated cells would confirm target engagement.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for this compound transdifferentiation experiments.
References
- 1. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of BRD7389
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of BRD7389. Our goal is to help researchers, scientists, and drug development professionals ensure the reproducibility and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family.[1] It has been shown to induce insulin expression in pancreatic α-cells by causing them to adopt features of a β-cell state.[2][3] Its inhibitory action against RSK kinases is thought to be linked to its ability to induce this transdifferentiation-like effect.[2]
Q2: Why is it important to consider batch-to-batch variability for a small molecule like this compound?
While this compound is a synthetic small molecule, variations in the manufacturing process, purification methods, and storage conditions can potentially lead to differences between batches.[4] These differences may manifest as variations in purity, the presence of impurities or isomers, and ultimately affect the compound's biological activity.[4] Such variability can impact the reproducibility of experimental results.[5][6]
Q3: What are the primary kinase targets of this compound?
This compound is most active against the RSK family of kinases.[1] The half-maximal inhibitory concentrations (IC50) for these kinases have been determined.[1][7]
Table 1: IC50 Values of this compound for RSK Family Kinases
| Kinase | IC50 (µM) |
| RSK1 | 1.5[1][7] |
| RSK2 | 2.4[1][7] |
| RSK3 | 1.2[1][7] |
This compound has also been screened against a larger panel of kinases and shows inhibitory activity against several others at higher concentrations.[8]
Q4: How can I assess the quality and consistency of a new batch of this compound?
It is highly recommended to perform in-house quality control for each new batch. Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound and identify any potential impurities.[4]
-
Mass Spectrometry (MS): To verify the molecular weight of this compound and detect any degradation products or adducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[4]
Q5: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[1][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year[7][9] |
| Stock Solution in DMSO | -20°C | Up to 3 months[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][7]
Troubleshooting Guide
Issue 1: I am observing a different cellular phenotype or potency with a new batch of this compound compared to a previous one.
This is a common issue that can arise from batch-to-batch variability. Here is a step-by-step guide to troubleshoot this problem.
Issue 2: My this compound solution appears to have precipitated.
This compound has limited solubility in aqueous solutions.[7] Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared or stored correctly.
-
Solubility: this compound is soluble in DMSO at concentrations up to 73 mg/mL.[7]
-
Preparation of Stock Solutions: For a 15 mM stock solution, reconstitute 5 mg of lyophilized powder in 0.91 mL of DMSO.[1] Ensure the powder is fully dissolved by vortexing.
-
Preparation of Working Solutions: When diluting the DMSO stock solution into aqueous media, it is crucial to do so gradually and with mixing to avoid precipitation. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be necessary.[7]
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound batch.
-
Preparation of Stock Solution: Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.
-
Preparation of Working Solution: Dilute the stock solution to 10 µg/mL with acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Compare the chromatograms of different batches. Look for the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the area of the main peak divided by the total peak area.
Protocol 2: Western Blot for RSK Target Engagement
This protocol can be used to confirm that this compound is inhibiting its target, RSK, in cells.
Protocol 3: qPCR for Gene Expression Analysis
This protocol is for measuring the induction of insulin (INS) and Pdx1 gene expression, a key biological effect of this compound.[2][9]
-
Cell Treatment: Treat pancreatic α-cells (e.g., αTC1-6) with different batches of this compound at various concentrations (e.g., 0.1 to 10 µM) or a DMSO control for 3-5 days.[9]
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for your target genes (e.g., mouse Ins2, Pdx1) and a housekeeping gene (e.g., Actb).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO control.
Signaling Pathway
This compound inhibits the RSK family of kinases, which are downstream effectors of the MAPK/ERK signaling pathway. This pathway is involved in regulating cell proliferation, survival, and differentiation.
References
- 1. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 2. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating BRD7389-Induced Beta-Cell Function In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD7389's performance in inducing beta-cell function in vitro against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound is a small molecule identified to induce insulin expression in pancreatic alpha-cells, prompting them to adopt features of beta-cells.[1][2] Its primary mechanism of action is the inhibition of the RSK (p90 ribosomal S6 kinase) family of kinases.[1][2] This guide compares the effects of this compound on beta-cell gene expression and function with other RSK inhibitors and provides a framework for its validation. While direct head-to-head comparisons are limited, existing data suggests a unique activity profile for this compound compared to other molecules targeting the same kinase family.
Data Presentation
Table 1: Comparative Efficacy of this compound on Beta-Cell Gene Expression
This table summarizes the quantitative effects of this compound on the expression of key beta-cell-associated genes in murine alpha-TC1 cells.
| Compound | Target Genes | Cell Line | Treatment Duration | Optimal Concentration | Fold Change in Gene Expression (relative to DMSO control) |
| This compound | Ins2 (Insulin 2) | alpha-TC1 | 5 days | ~0.85 µM | ~50-fold increase[1] |
| This compound | Pdx1 | alpha-TC1 | 5 days | ~0.85 µM | Significant up-regulation[1] |
| This compound | Pax4, Iapp, Npy | alpha-TC1 | 5 days | Not specified | Dose-dependent increase[3] |
| RSK Kinase RNAi | Ins2 (Insulin 2) | alpha-TC1 | 5 days | N/A | 2- to 4-fold increase[1] |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
This table presents the impact of this compound on the functional insulin secretion of primary human islets in response to glucose.
| Treatment | Glucose Condition | Insulin Secretion | Fold Change vs. DMSO |
| DMSO (Control) | Low Glucose (1.67 mM) | Baseline | N/A |
| DMSO (Control) | High Glucose (16.7 mM) | Stimulated | N/A |
| This compound (3.4 µM) | Low Glucose (1.67 mM) | Enhanced | Significant increase (P < 0.05)[1][3] |
| This compound (3.4 µM) | High Glucose (16.7 mM) | Enhanced | Significant increase (P < 0.01)[1][3] |
Table 3: Comparative Inhibitory Activity of RSK Inhibitors
This table compares the in vitro kinase inhibitory activity of this compound and other known RSK inhibitors.
| Inhibitor | RSK1 IC₅₀ | RSK2 IC₅₀ | RSK3 IC₅₀ | RSK4 IC₅₀ | Notes |
| This compound | 1.5 µM | 2.4 µM | 1.2 µM | Not Reported | Induces insulin expression in alpha-cells.[1][2] |
| BI-D1870 | ~10-30 nM | ~10-30 nM | ~10-30 nM | ~10-30 nM | Does not induce insulin expression in alpha-cells.[3][4][5] |
| FMK | ~15 nM | ~15 nM | Not Reported | Not Reported | Irreversible inhibitor. Does not induce insulin expression in alpha-cells.[3][6] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for the assessment of insulin secretion from isolated pancreatic islets treated with small molecules.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound or other test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Human or rodent pancreatic islets.
-
Multi-well plates (e.g., 24-well).
-
Insulin ELISA kit.
Procedure:
-
Islet Culture and Treatment: Culture isolated islets in appropriate media. Treat islets with desired concentrations of this compound or control vehicle for a specified duration (e.g., 5 days).
-
Pre-incubation (Basal Glucose): Gently pick a defined number of islets (e.g., 10-15) of similar size and transfer them into wells containing KRBH with low glucose. Incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal state.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRBH and incubate for a defined period (e.g., 1 hour) at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the low-glucose buffer with high-glucose KRBH and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose).
Quantitative Real-Time PCR (qPCR) for Beta-Cell Gene Expression
This protocol outlines the steps for analyzing changes in the expression of key beta-cell transcription factors and markers.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (Ins1, Pdx1, MafA, etc.) and a housekeeping gene (e.g., Actb, Gapdh).
-
Real-time PCR instrument.
Procedure:
-
Cell Lysis and RNA Extraction: Following treatment with this compound or control, lyse the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the control-treated samples.
Intracellular Calcium Imaging
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to stimuli.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Microscope equipped for fluorescence imaging.
-
Image analysis software.
Procedure:
-
Cell Plating and Treatment: Plate beta-cells or isolated islets on glass-bottom dishes suitable for imaging. Treat with this compound or control as required.
-
Dye Loading: Incubate the cells with a calcium indicator dye in imaging buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.
-
Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images.
-
Stimulation and Recording: Perfuse the cells with a stimulant (e.g., high glucose, KCl) and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the changes in fluorescence, which correspond to changes in intracellular calcium concentration. Analyze parameters such as the amplitude and frequency of calcium oscillations.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound action.
Caption: Workflow for validating this compound's in vitro effects.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmk | RSK | Tocris Bioscience [tocris.com]
Comparing BRD7389 efficacy to other RSK inhibitors (e.g., BI-D1870)
In the landscape of kinase inhibitors, those targeting the p90 ribosomal S6 kinase (RSK) family are of significant interest to researchers in oncology and other fields. Among these, BRD7389 and BI-D1870 are two commonly studied compounds. This guide provides a detailed, data-supported comparison of their efficacy, isoform specificity, and cellular effects to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and BI-D1870 against various RSK isoforms as reported in the literature. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration.
| Inhibitor | RSK1 (IC50) | RSK2 (IC50) | RSK3 (IC50) | RSK4 (IC50) | Reference(s) |
| This compound | 1.5 µM | 2.4 µM | 1.2 µM | Not reported | [1][2][3] |
| BI-D1870 | 10-31 nM | 20-24 nM | 18 nM | 15 nM | [4][5] |
BI-D1870 demonstrates significantly greater potency against the RSK isoforms, with IC50 values in the nanomolar range, compared to the micromolar concentrations required for this compound.[1][2][3][4][5] A key difference in their isoform specificity is that BI-D1870 inhibits all four RSK isoforms (RSK1-4), whereas this compound has been shown to inhibit RSK1, RSK2, and RSK3.[6]
In a head-to-head comparison in dual BRAF and MEK inhibitor-resistant melanoma cell lines, both BI-D1870 and this compound demonstrated significant growth inhibition in a 72-hour proliferation assay.[6] Furthermore, long-term colony formation assays over 14 days showed that treatment with either inhibitor nearly completely abrogated the clonogenic growth of these resistant melanoma cell lines.[6]
RSK Signaling Pathway
The diagram below illustrates the canonical Ras-ERK-RSK signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a cascade that leads to the activation of Ras, which in turn activates the Raf-MEK-ERK module. Activated ERK then phosphorylates and activates RSK, which goes on to phosphorylate a multitude of downstream substrates involved in cell growth, proliferation, and survival.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of RSK inhibitors.
Cell Proliferation Assay (using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Add the desired concentrations of this compound, BI-D1870, or vehicle control to the wells.
-
Incubation with Compound: Incubate the cells with the compounds for the desired experimental duration (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines the workflow for the CellTiter-Glo® cell proliferation assay.
Effects on Downstream Targets and Off-Target Considerations
An effective comparison must also consider the on-target and potential off-target effects of these inhibitors.
-
Downstream Targets: Both BI-D1870 and this compound have been shown to inhibit the phosphorylation of downstream RSK targets. For example, treatment with BI-D1870 in melanoma cells led to a significant downregulation of phosphorylated ribosomal protein S6 (p-RPS6 S235/236), a direct target of RSK isoforms.[6] Inhibition of RSK by both compounds also resulted in decreased expression of Cyclin D1, a key regulator of the cell cycle.[6]
-
Off-Target Effects: It is crucial to acknowledge the off-target activities of these compounds. BI-D1870 has been reported to inhibit other kinases, including Polo-like kinase 1 (PLK1) and Aurora B, and also interacts with bromodomain-containing protein 4 (BRD4).[7] this compound has also been shown to inhibit several other kinases in kinase panel screens.[2] These off-target effects should be carefully considered when interpreting experimental results.
Conclusion
Both this compound and BI-D1870 are valuable tools for studying the roles of RSK kinases. BI-D1870 offers high potency and pan-RSK isoform inhibition, making it suitable for studies where broad RSK inhibition is desired. However, its off-target effects on other important cellular kinases warrant careful consideration and the use of appropriate controls. This compound, while less potent, provides an alternative for inhibiting RSK1, RSK2, and RSK3. The choice between these inhibitors will ultimately depend on the specific experimental context, including the cell type, the desired level of RSK inhibition, and the potential confounding effects of off-target activities. Researchers are encouraged to validate the on-target effects in their specific systems, for instance, by examining the phosphorylation of known RSK substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
BRD7389 vs. RNAi Knockdown of RSK for Insulin Induction: A Comparative Guide
For researchers in diabetology, oncology, and cellular signaling, the modulation of Ribosomal S6 Kinase (RSK) activity presents a compelling therapeutic and research avenue. This guide provides an objective comparison of two prominent methods for inhibiting RSK function to induce insulin expression: the small molecule inhibitor BRD7389 and RNA interference (RNAi)-mediated gene knockdown. This analysis is based on experimental data from studies investigating the transdifferentiation of pancreatic α-cells to β-like cells.
Performance Comparison: this compound vs. RSK RNAi
| Parameter | This compound Treatment | RNAi Knockdown of RSK | Reference |
| Fold Increase in Ins2 mRNA | ~50-fold (at 0.85 µM after 5 days) | 2- to 4-fold | [1] |
| Target Specificity | Pan-RSK inhibitor (RSK1, RSK2, RSK3) | Isoform-specific (e.g., RSK1, RSK2, or RSK3) | [1] |
| Mechanism of Action | Inhibition of kinase activity | Post-transcriptional gene silencing | [1][3] |
| Duration of Effect | Dependent on compound half-life and dosing | Potentially long-term with stable transfection | [3] |
| Off-Target Effects | Potential for inhibition of other kinases (e.g., FLT3, DRAK2) | Possible, but can be minimized with careful siRNA design | [1][4] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and building upon these findings. The following sections outline the key methodologies for both this compound treatment and RNAi knockdown of RSK.
This compound Treatment of α-Cells
This protocol describes the treatment of a mouse α-cell line (αTC1) with the small molecule inhibitor this compound to induce insulin expression.
-
Cell Culture: αTC1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations (e.g., ranging from 0.1 to 10 µM).
-
Treatment: The culture medium is replaced with medium containing the various concentrations of this compound or a DMSO control. The cells are then incubated for a specified period (e.g., 3 to 5 days).
-
Analysis: Following treatment, cells are harvested for analysis of gene expression (e.g., qPCR for Ins2 mRNA levels) or protein expression (e.g., Western blot for insulin and RSK phosphorylation).
RNAi-Mediated Knockdown of RSK
This protocol details the use of lentiviral-delivered short hairpin RNAs (shRNAs) to knockdown the expression of specific RSK isoforms in αTC1 cells.
-
Lentiviral Particle Production: Lentiviral vectors encoding shRNAs targeting specific RSK isoforms (e.g., Rsk1, Rsk2, Rsk3) or a non-targeting control are co-transfected with packaging plasmids into a producer cell line (e.g., HEK293T). Viral supernatants are harvested 48-72 hours post-transfection.
-
Transduction: αTC1 cells are seeded and, on the following day, infected with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
Selection: 24 hours post-infection, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.
-
Analysis: After a selection period (e.g., 4 days), the cells are harvested to assess knockdown efficiency (e.g., via qPCR for RSK mRNA levels) and the effect on insulin gene expression (e.g., via qPCR for Ins2 mRNA levels).
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logic behind the comparative experiments.
Caption: RSK signaling pathway in insulin induction.
The diagram above illustrates the Ras/ERK/RSK signaling cascade, a key pathway in regulating gene expression. Both this compound and RNAi target RSK to modulate downstream signaling and ultimately induce the expression of the insulin gene (Ins2).
Caption: Comparative experimental workflow.
Concluding Remarks
Both this compound and RNAi serve as valuable tools for investigating the role of RSK in insulin induction. This compound offers a more potent and immediate, albeit potentially less specific, method for inhibiting the entire RSK family, resulting in a stronger induction of insulin expression.[1] Conversely, RNAi provides a highly specific approach to dissect the contributions of individual RSK isoforms, though with a more modest effect on insulin gene expression in the reported experiments.[1][2] The choice between these two methodologies will depend on the specific research question, with this compound being advantageous for maximizing the induction phenotype and RNAi being superior for isoform-specific functional studies.
References
A Comparative Guide to Small Molecules for Alpha-to-Beta Cell Transdifferentiation
For Researchers, Scientists, and Drug Development Professionals
The quest to replenish insulin-producing beta cells lost in diabetes has led to significant interest in cellular reprogramming, particularly the transdifferentiation of pancreatic alpha cells into functional beta cells. Small molecules offer a promising, non-genetic approach to induce this conversion. This guide provides an objective comparison of key small molecules investigated for this purpose, supported by available experimental data, to aid researchers in this dynamic field.
Executive Summary
The conversion of alpha cells into beta cells represents a potential paradigm shift in diabetes therapy. Several small molecules have been identified that can influence this process, primarily by modulating key signaling pathways and transcription factors that define pancreatic cell identity. This guide focuses on a comparative analysis of Gamma-aminobutyric acid (GABA), artemisinins, resveratrol, and dapagliflozin, summarizing their mechanisms of action, reported transdifferentiation efficiencies, and the ongoing scientific debate surrounding their efficacy.
Comparison of Small Molecules for Alpha-to-Beta Cell Transdifferentiation
| Small Molecule | Proposed Mechanism of Action | Reported Transdifferentiation Efficiency | Key Off-Target Effects/Controversies |
| GABA | Inhibits the expression of Arx, a master regulator of alpha cell identity, thereby allowing the expression of beta cell-specific genes.[1][2] | Highly debated. Some studies report significant conversion and reversal of hyperglycemia in diabetic mice[1], while others find no evidence of transdifferentiation above basal levels.[3][4][5][6] | The discrepancy in results may be due to differences in mouse strains, experimental conditions, and the source of GABA used.[6][7][8] |
| Artemisinins | Enhance GABA signaling by binding to gephyrin, a scaffolding protein at GABA-A receptors. This leads to the translocation and functional repression of Arx.[8][9] | Controversial. Initial studies showed promise in converting alpha to beta cells[9], but subsequent research has questioned these findings, suggesting potential for pan-endocrine cell dedifferentiation.[8][9][10][11] | Some studies report that artemether, an artemisinin derivative, can reduce the expression of key beta cell genes and impair insulin secretion.[10][11] |
| Resveratrol | Induces the expression of key beta cell transcription factors like Pdx1 and Ins2 in a SirT1-dependent manner.[12][13] | Primarily demonstrated in vitro in mouse alpha cell lines. The in vivo efficiency and the full extent of conversion are not well-established. | The primary focus of resveratrol research has been on improving beta cell function and preventing dedifferentiation rather than solely on alpha-to-beta cell conversion.[14] |
| Dapagliflozin | Induces alpha-to-beta cell transdifferentiation through a mechanism that may involve GLP-1 signaling.[12][15] | Facilitated alpha-to-beta cell conversion observed in diabetic mouse models, evaluated by the presence of insulin and glucagon double-positive cells and confirmed by lineage tracing.[15][16] | Some studies suggest that dapagliflozin's primary positive effects on beta cells are independent of transdifferentiation.[17] The exact contribution of transdifferentiation to its overall therapeutic effect is still under investigation. |
| GLP-1 R Agonists | Promote alpha cell proliferation and their transdifferentiation into beta cells, potentially mediated by FGF21 induction.[1][18][19][20] | Significantly increased the number of insulin+glucagon+ cells in vivo and in vitro.[12][18] | The primary clinical application of GLP-1 receptor agonists is to enhance glucose-stimulated insulin secretion, and the contribution of alpha-to-beta cell conversion to their overall efficacy is an area of active research. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for inducing and assessing alpha-to-beta cell transdifferentiation.
Detailed Experimental Protocols
While specific protocols vary between laboratories, the following provides a generalized methodology for inducing and assessing alpha-to-beta cell transdifferentiation using small molecules.
1. Cell Culture and Islet Isolation:
-
Cell Lines: Mouse alpha-cell lines (e.g., αTC1) are commonly used for initial screening and mechanistic studies. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Primary Islets: Islets of Langerhans are isolated from mice or human donors by collagenase digestion of the pancreas followed by density gradient centrifugation. Isolated islets are cultured in suspension in a suitable medium (e.g., RPMI-1640) before treatment.
2. Small Molecule Treatment:
-
GABA: GABA is typically dissolved in water or culture medium. Concentrations ranging from 0.1 to 1 mM are often used for in vitro studies. For in vivo studies in mice, GABA can be administered through drinking water or intraperitoneal injections.
-
Artemisinins (e.g., Artemether): Artemisinins are dissolved in a suitable solvent like DMSO. In vitro concentrations typically range from 1 to 10 µM. For in vivo studies, artemisinins can be delivered via oral gavage or intraperitoneal injection.
-
Resveratrol: Resveratrol is usually dissolved in DMSO. In vitro studies have used concentrations ranging from 10 to 100 µM.
-
Dapagliflozin: For in vivo studies, dapagliflozin is typically administered daily via oral gavage at doses around 1 mg/kg.
3. Assessment of Transdifferentiation:
-
Immunofluorescence Staining: This is a key method to visualize the co-expression of alpha-cell (glucagon) and beta-cell (insulin or C-peptide) markers within the same cell, indicating a transdifferentiation event.
-
Quantitative PCR (qPCR): Used to measure the changes in mRNA levels of key transcription factors (e.g., Arx, Pdx1, MafA) and hormones (e.g., Ins1, Gcg).
-
Western Blotting: To quantify changes in the protein levels of markers associated with alpha and beta cell identity.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: A functional assay to determine if the newly formed beta-like cells can secrete insulin in response to glucose stimulation, a hallmark of functional beta cells.
-
Lineage Tracing: In vivo studies often employ genetic lineage tracing models (e.g., using Cre-LoxP systems with an alpha-cell-specific promoter driving Cre recombinase) to definitively track the fate of alpha cells and confirm their conversion into beta cells.
Concluding Remarks
The use of small molecules to induce alpha-to-beta cell transdifferentiation is a field of immense promise, yet it is also one marked by significant scientific debate. While GABA and artemisinins have shown potential, the lack of consistent reproducibility across different studies highlights the need for a deeper understanding of the underlying biological mechanisms and the experimental variables that influence the outcome. Newer candidates like resveratrol and dapagliflozin, along with GLP-1 receptor agonists, are expanding the repertoire of potential therapeutic agents.
For researchers and drug development professionals, it is crucial to critically evaluate the existing literature, considering the experimental models and methodologies employed. Further research is necessary to unequivocally establish the efficacy and safety of these small molecules and to optimize protocols for consistent and efficient alpha-to-beta cell conversion. The development of robust and reproducible methods for generating functional beta cells from an endogenous source remains a key goal in the pursuit of a curative therapy for diabetes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. GABA and Artesunate Do Not Induce Pancreatic Alpha-to-Beta Cell Trans-differentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can GABA induce the conversion of pancreatic α-cells into β-cells? [delveinsight.com]
- 5. researchgate.net [researchgate.net]
- 6. GABA treatment does not induce neogenesis of new endocrine cells from pancreatic ductal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA signalling in human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Artemether Does Not Turn Alpha Cells into Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemether Does Not Turn α Cells into β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent advances in pancreatic α-cell transdifferentiation for diabetes therapy [frontiersin.org]
- 13. Resveratrol induces insulin gene expression in mouse pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol Prevents β-Cell Dedifferentiation in Nonhuman Primates Given a High-Fat/High-Sugar Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapagliflozin promotes beta cell regeneration by inducing pancreatic endocrine cell phenotype conversion in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Dapagliflozin exerts positive effects on beta cells, decreases glucagon and does not alter beta- to alpha-cell transdifferentiation in mouse models of diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. A New Way for Beta Cell Neogenesis: Transdifferentiation from Alpha Cells Induced by Glucagon-Like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucagon-Like Peptide 1 Increases β-Cell Regeneration by Promoting α- to β-Cell Transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Assessment of Beta-Like Cells Converted by BRD7389 and Alternative Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The regeneration of functional insulin-producing beta cells from other cell types holds immense promise for the treatment of diabetes. Small molecules that can drive this cellular conversion are of particular interest due to their potential for therapeutic development. This guide provides a comparative overview of the functional assays used to characterize beta-like cells generated through the action of BRD7389, a compound known to convert pancreatic alpha cells into beta-like cells, and harmine, a well-studied inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) that promotes beta-cell proliferation.
This document outlines the key functional assays, presents available quantitative data for comparison, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Functional Analysis: this compound vs. Harmine
While direct head-to-head comparative studies are limited, the existing literature allows for an indirect comparison of the functional attributes of beta-like cells induced by this compound and the well-characterized DYRK1A inhibitor, harmine.
This compound , a small molecule identified through high-content screening, induces insulin expression in pancreatic alpha cells, causing them to adopt features of a beta-cell state.[1] Its mechanism of action is attributed to the inhibition of the RSK (p90 ribosomal S6 kinase) family of kinases.[1][2][3][4][5] Functionally, treatment of human pancreatic islets with this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS).[1]
Harmine , a natural product, is a potent inhibitor of DYRK1A.[6][7][8] Its primary effect on pancreatic islets is the induction of beta-cell proliferation.[6][7][8][9][10][11][12] In vivo studies have demonstrated that harmine, particularly in combination with GLP-1 receptor agonists like exendin-4, can significantly increase human beta-cell mass and normalize blood glucose levels in diabetic mouse models.[9][10][13][14][15][16] Harmine has also been shown to enhance the expression of key beta-cell transcription factors and improve GSIS in human islets.[10][13]
The following tables summarize the available quantitative data on the functional effects of these two compounds.
Data Presentation
Table 1: In Vitro Functional Comparison of this compound and Harmine on Human Islets
| Functional Assay | Compound | Concentration | Key Findings | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | This compound | 0.85 µM - 3.4 µM | Enhanced insulin secretion at both low (1.67 mM) and high (16.7 mM) glucose conditions after 5 days of treatment. | [1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Harmine | 3.3 µM - 10 µM | Increased basal and stimulated insulin secretion after 4 and 15 days of treatment. | [17] |
| Beta-Cell Proliferation | This compound | Not Reported | Primarily induces transdifferentiation of alpha cells. | [1] |
| Beta-Cell Proliferation | Harmine | 5 µM - 10 µM | Dose-dependent increase in EdU-positive beta cells after 6 days of treatment. | [6] |
Table 2: In Vivo Functional Comparison of this compound and Harmine in Mouse Models
| Functional Assay | Compound | Animal Model | Key Findings | Reference |
| Beta-Cell Mass and Function | This compound | Not Reported | In vivo data on beta-cell mass and function is not readily available in the reviewed literature. | |
| Beta-Cell Mass and Function | Harmine + Exendin-4 | STZ-induced diabetic immunodeficient mice with transplanted human islets | Sustained normalization of blood glucose and a significant increase in human beta-cell volume (up to 600%) after 12 weeks of treatment. | [13][14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: this compound signaling pathway in alpha-to-beta cell conversion.
Caption: Harmine signaling pathway in promoting beta-cell proliferation.
Experimental Workflows
Caption: Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Experimental workflow for in vivo assessment of beta-like cell function.
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for assessing insulin secretion from isolated islets treated with small molecules.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound or Harmine stock solution.
-
Human or mouse pancreatic islets.
-
Multi-well culture plates.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion and purification methods. Culture islets overnight in appropriate media. For treatment groups, add the desired concentration of this compound or harmine to the culture medium for the specified duration (e.g., 4-6 days).
-
Pre-incubation: Hand-pick a defined number of islets (e.g., 10-20) of similar size into each well of a multi-well plate. Wash the islets with PBS and then pre-incubate in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal state.
-
Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low glucose KRBH. Incubate for 1 hour at 37°C. At the end of the incubation, carefully collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Remove the low glucose buffer and add high glucose KRBH. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a species-specific insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets per well. The stimulation index can be calculated as the ratio of insulin secreted in high glucose to that in low glucose.
In Vivo Transplantation and Functional Assessment
This protocol outlines the transplantation of treated islets into diabetic mice to assess their ability to restore glucose homeostasis.
Materials:
-
Immunodeficient mice (e.g., NOD-scid or Rag1-/-).
-
Streptozotocin (STZ) for diabetes induction.
-
Human or mouse pancreatic islets.
-
This compound or Harmine.
-
Osmotic minipumps for continuous drug delivery.
-
Surgical tools for transplantation.
-
Glucometer and glucose strips.
Procedure:
-
Diabetes Induction: Induce diabetes in the recipient mice by intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 300 mg/dL) for several consecutive days.
-
Islet Transplantation: Anesthetize a diabetic mouse. Make a small incision on the flank to expose the kidney. Using a catheter, carefully implant a known number of human or mouse islets (that have been pre-treated with the small molecule or are from a control group) under the kidney capsule.
-
Drug Administration: For continuous in vivo treatment, implant a subcutaneous osmotic minipump filled with the vehicle, this compound, or harmine.
-
Monitoring: Monitor the body weight and blood glucose levels of the mice regularly (e.g., daily or several times a week).
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by fasting the mice overnight and then administering an intraperitoneal injection of glucose. Measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance.
-
Graft Analysis: At the end of the study, euthanize the mice and harvest the kidney bearing the islet graft. Process the tissue for histological analysis. Perform immunohistochemistry for insulin, glucagon, and proliferation markers (e.g., Ki67) to assess beta-cell mass, identity, and proliferation within the graft.
Conclusion
The functional characterization of small molecule-induced beta-like cells is crucial for advancing regenerative therapies for diabetes. This compound and harmine represent two distinct approaches, with the former promoting transdifferentiation and the latter inducing proliferation. While both show promise in enhancing beta-cell function, as evidenced by improved insulin secretion, more direct comparative studies are needed to fully elucidate their relative efficacy and therapeutic potential. The protocols and workflows provided in this guide offer a framework for the standardized assessment of these and other novel beta-cell regenerative strategies.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD-7389 | CAS#:376382-11-5 | Chemsrc [chemsrc.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Combination Treatment, Including Harmine, Can Increase Human Insulin-Producing Cells in Vivo [reports.mountsinai.org]
- 10. Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Harmine and exendin-4 combination therapy safely expands human β cell mass in vivo in a mouse xenograft system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Profiling of BRD7389-Treated Alpha-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD7389, a small molecule inducer of insulin expression in pancreatic alpha-cells, with other potential alternatives for inducing alpha-to-beta cell transdifferentiation. The information is intended to support research and development efforts in the field of diabetes and regenerative medicine.
Introduction to this compound and Alpha-to-Beta Cell Transdifferentiation
The conversion of abundant pancreatic alpha-cells into insulin-producing beta-cells represents a promising therapeutic strategy for diabetes. This compound has been identified as a small molecule capable of inducing this transdifferentiation by causing alpha-cells to adopt morphological and gene expression characteristics of a beta-cell state. The primary mechanism of action for this compound is the inhibition of the RSK (p90 ribosomal S6 kinase) family of kinases.[1][2] This guide explores the gene expression changes associated with this compound treatment in alpha-cells and compares its performance with alternative methods.
Comparative Analysis of Gene Expression Changes
While a comprehensive, publicly available high-throughput sequencing dataset specifically for this compound-treated alpha-cells is not currently available, the following table summarizes the expected and reported gene expression changes based on its known mechanism and the established markers of alpha- and beta-cell identity. This representative data is compiled from literature on alpha-to-beta cell transdifferentiation and the known downstream effects of RSK inhibition.
Table 1: Representative Gene Expression Changes in Alpha-Cells Following Transdifferentiation Induction
| Gene | Function | Expected Change with this compound | Alternative 1: PDX1/MAFA Overexpression | Alternative 2: Artemisinin/GABA Treatment |
| Beta-Cell Markers | ||||
| INS | Insulin production | Upregulated | Strongly Upregulated | Upregulated |
| PDX1 | Beta-cell development and function | Upregulated | Constitutively Expressed | Upregulated |
| MAFA | Insulin transcription activator | Upregulated | Constitutively Expressed | Upregulated |
| NKX6-1 | Beta-cell specification | Upregulated | Upregulated | Upregulated |
| SLC2A2 (GLUT2) | Glucose transport | Upregulated | Upregulated | Upregulated |
| Alpha-Cell Markers | ||||
| GCG | Glucagon production | Downregulated | Downregulated | Downregulated |
| ARX | Alpha-cell specification | Downregulated | Downregulated | Downregulated[3] |
| MAFB | Alpha-cell development | Downregulated | Downregulated | Downregulated |
| IRX2 | Alpha-cell function | Downregulated | Downregulated | Downregulated |
| Progenitor/Plasticity Markers | ||||
| SOX9 | Pancreatic progenitor marker | Transiently Upregulated | May be upregulated | May be upregulated |
| NGN3 | Endocrine progenitor marker | Transiently Upregulated | May be upregulated | May be upregulated |
Note: This table presents a qualitative summary based on published literature. The magnitude of change can vary depending on the specific experimental conditions.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible gene expression profiling studies. Below is a generalized methodology for investigating the effects of a small molecule like this compound on alpha-cell gene expression.
Alpha-Cell Isolation and Culture
-
Source: Primary human or mouse pancreatic islets.
-
Islet Dissociation: Islets are dissociated into single cells using enzymatic digestion (e.g., TrypLE Express) followed by gentle mechanical disruption.
-
Alpha-Cell Enrichment: Alpha-cells are isolated using fluorescence-activated cell sorting (FACS) based on the expression of specific cell surface markers (e.g., using antibodies against GCGR) or through the use of transgenic reporter mouse lines (e.g., Gcg-RFP).
-
Cell Culture: Sorted alpha-cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with serum and growth factors on coated plates to maintain viability and function.
Small Molecule Treatment
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment: Cultured alpha-cells are treated with a range of concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 3-7 days). The optimal concentration and treatment time should be determined empirically.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated and control alpha-cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The trimmed reads are aligned to a reference genome (e.g., human GRCh38 or mouse GRCm38).
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2 or edgeR) are used to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway and Functional Analysis: The list of differentially expressed genes is used for gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by this compound treatment.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for gene expression profiling.
Caption: Proposed signaling pathway of this compound action in alpha-cells.
Caption: Experimental workflow for gene expression profiling.
Conclusion
This compound presents a promising small molecule-based approach for inducing alpha-to-beta cell transdifferentiation through the inhibition of the RSK kinase family. While direct, comprehensive transcriptomic data remains to be publicly released, the expected gene expression changes align with the desired therapeutic outcome of increased beta-cell markers and decreased alpha-cell markers. Further research, including detailed dose-response and time-course RNA-sequencing studies, will be crucial to fully elucidate the molecular effects of this compound and to optimize its potential for clinical applications in diabetes therapy. This guide provides a framework for researchers to design and interpret such studies in comparison to other existing methods.
References
- 1. Recent advances in pancreatic α-cell transdifferentiation for diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdifferentiation of pancreatic α-cells into insulin-secreting cells: From experimental models to underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinins Target GABAA Receptor Signaling and Impair α Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of the BRD7389-Induced Beta-Cell Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for regenerative therapies for diabetes has led to the exploration of small molecules capable of inducing a beta-cell phenotype from other cell types. Among these, BRD7389 has emerged as a promising compound that promotes the expression of key beta-cell markers. This guide provides a comprehensive assessment of the long-term stability of the beta-cell phenotype induced by this compound, comparing its performance with alternative approaches and providing detailed experimental protocols to aid in research and development.
This compound: Mechanism of Action and Initial Efficacy
This compound was identified through high-content screening as a small molecule that induces insulin expression in pancreatic alpha-cells.[1][2] Its primary mechanism of action is the inhibition of the RSK (Ribosomal S6 Kinase) family of kinases.[1] By inhibiting RSK kinases, this compound initiates a signaling cascade that leads to the upregulation of crucial beta-cell transcription factors, including Pdx1.[1]
Initial in vitro studies have demonstrated that treatment of a mouse alpha-cell line with this compound results in a dose-dependent increase in insulin (Ins2) and Pdx1 gene expression. This effect on insulin expression has been observed to be sustained for up to 21 days in culture, suggesting a degree of stability in the induced phenotype.[1] Furthermore, this compound has been shown to increase the expression of beta-cell-specific genes in primary human islet cells.[1]
Long-Term Stability of the this compound-Induced Phenotype: Current Evidence and Unanswered Questions
While the initial findings are encouraging, the critical question for the therapeutic potential of this compound is the long-term stability of the induced beta-cell phenotype. Currently, published data on the durability of the this compound-induced phenotype beyond three weeks in vitro is limited, and in vivo long-term stability studies are not yet available in the public domain. The reversibility of the phenotype upon withdrawal of the compound and the maintenance of function over months are key areas that require further investigation.
Comparative Analysis with Alternative Beta-Cell Induction Strategies
Several other small molecules and approaches are being investigated for their potential to induce or regenerate beta-cells. A comparative overview is essential for contextualizing the potential of this compound.
| Induction Strategy | Target/Mechanism | Reported Efficacy & Stability | Key Transcription Factors Induced |
| This compound | RSK Kinase Inhibition | Induces insulin and Pdx1 expression in alpha-cells; stable for at least 21 days in vitro.[1] | Pdx1[1] |
| TGFβ Receptor I (Alk5) Inhibitors | Inhibition of TGFβ signaling | Restores mature beta-cell identity in dedifferentiated beta-cells and protects against cytokine-induced stress.[3] | MafA, Nkx6.1, Pdx1[3] |
| DYRK1A Inhibitors (e.g., Harmine) | Inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A | Promotes human beta-cell proliferation.[4][5] | Not explicitly focused on transdifferentiation marker induction. |
| Genetic Reprogramming (e.g., adeno-associated virus delivery) | Overexpression of key transcription factors | Can induce long-term gene expression and functional beta-cells from alpha-cells.[6] | Pdx1, MafA[7] |
Experimental Protocols for Assessing Beta-Cell Phenotype Stability
To rigorously assess the long-term stability of any induced beta-cell phenotype, a combination of in vitro and in vivo assays is crucial.
In Vitro Long-Term Culture and Functional Assessment
Objective: To maintain induced beta-like cells in culture for an extended period (e.g., > 3 months) and periodically assess their function.
Protocol:
-
Cell Culture: Culture induced beta-like cells on extracellular matrix-coated plates in a specialized medium optimized for beta-cell survival and function. Refresh medium every 2-3 days.
-
Gene Expression Analysis (qRT-PCR): At regular intervals (e.g., weekly for the first month, then monthly), harvest a subset of cells for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis. Key genes to monitor include INS (insulin), PDX1, NKX6.1, MAFA, and GCG (glucagon) to assess beta-cell identity and potential reversion to an alpha-cell phenotype.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Monthly, perform a GSIS assay to assess the functional maturity of the cells.
-
Pre-incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the buffer with fresh low glucose KRB and incubate for 1 hour to measure basal insulin secretion.
-
Replace the buffer with KRB containing high glucose (e.g., 16.7 mM) and incubate for 1 hour to measure stimulated insulin secretion.
-
Collect supernatants and measure insulin concentration using an ELISA kit.
-
-
Immunofluorescence Staining: At the end of the long-term culture period, fix the cells and perform immunofluorescence staining for insulin, C-peptide, PDX1, and glucagon to visualize the cellular phenotype and purity of the culture.
In Vivo Assessment of Transplanted Induced Beta-Cells
Objective: To evaluate the long-term survival, function, and stability of induced beta-like cells after transplantation into an animal model of diabetes.
Protocol:
-
Animal Model: Induce diabetes in immunodeficient mice (e.g., NOD-scid) using streptozotocin (STZ).
-
Transplantation: Transplant a known number of induced beta-like cells under the kidney capsule of the diabetic mice.
-
Blood Glucose Monitoring: Monitor non-fasting blood glucose levels several times a week to assess the ability of the transplanted cells to normalize hyperglycemia.
-
Hyperglycemic Clamp: At different time points post-transplantation (e.g., 1, 3, and 6 months), perform hyperglycemic clamps to quantitatively assess the insulin secretory capacity of the graft in response to a defined glucose challenge.
-
Surgically implant catheters in the jugular vein and carotid artery.
-
After a recovery period and fasting, infuse glucose to raise and maintain blood glucose at a hyperglycemic level (e.g., 250-300 mg/dL).
-
Collect blood samples at timed intervals to measure plasma insulin and C-peptide levels.[8]
-
-
Graft Analysis: At the end of the study, retrieve the kidney bearing the graft for histological and immunofluorescence analysis to confirm the presence and phenotype of the transplanted cells. Stain for insulin, glucagon, and markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).
Visualizing the Pathways and Workflows
To better understand the molecular mechanisms and experimental designs, the following diagrams are provided.
Conclusion and Future Directions
This compound represents a promising small molecule for inducing a beta-cell phenotype. However, a thorough evaluation of the long-term stability of this induced state is paramount for its translation into a viable therapeutic strategy. The experimental protocols outlined in this guide provide a framework for such an assessment.
Future research should focus on:
-
Long-term in vivo studies: Tracking the function and phenotype of this compound-induced beta-cells for extended periods (e.g., over 6 months) in diabetic animal models.
-
Head-to-head comparisons: Directly comparing the long-term stability of beta-cells induced by this compound with those generated by other leading small molecules and genetic methods.
-
Epigenetic analysis: Investigating the epigenetic landscape (e.g., DNA methylation and histone modifications) of this compound-treated cells to understand the mechanisms underlying the stability or potential reversal of the induced phenotype.[9]
By addressing these critical questions, the scientific community can better ascertain the true potential of this compound and other small molecules in the development of regenerative therapies for diabetes.
References
- 1. Small-molecule inducers of insulin expression in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of insulin expression in pancreatic alpha-cells. | Broad Institute [broadinstitute.org]
- 3. Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway | eLife [elifesciences.org]
- 4. An overview on small molecule-induced differentiation of mesenchymal stem cells into beta cells for diabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surgery.wisc.edu [surgery.wisc.edu]
- 7. Endogenous Reprogramming of Alpha Cells into Beta Cells Induced by Viral Gene Therapy Reverses Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Longitudinal multimodal monitoring of transplanted islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD7389
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the disposal of BRD7389, a ribosomal S6 kinase (RSK) inhibitor used in biological research. Adherence to these guidelines is essential for minimizing environmental impact and ensuring a safe laboratory environment.
Safety and Handling Summary
While this compound is not classified as a hazardous substance or mixture by all suppliers, it is imperative to handle it with care, employing standard laboratory safety protocols.[1] The following table summarizes key safety and handling information.
| Parameter | Information | Source |
| Chemical Name | 1-[(2-Phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione | [1][2] |
| CAS Number | 376382-11-5 | [2][3][4][5] |
| Molecular Formula | C24H18N2O2 | [2][4][5] |
| Molecular Weight | 366.4 g/mol | [1][5] |
| Appearance | Lyophilized powder | [5] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | [1] |
| Handling Precautions | Avoid contact with skin and eyes. Do not breathe dust.[1] Handle in a well-ventilated area or chemical fume hood. |
Disposal Workflow
The proper disposal route for this compound depends on its form (solid, liquid, or contaminated material). The following diagram outlines the decision-making process for waste segregation and disposal.
Detailed Disposal Protocols
The following step-by-step protocols provide guidance for the disposal of various forms of this compound waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
A. Unused or Expired this compound Powder
Solid chemical waste must be disposed of through your institution's hazardous waste program.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Carefully place the original container with the unused or expired powder into a larger, sealable, and clearly labeled hazardous chemical waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name ("this compound"), and any other required information as per your institution's policy.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by your institution's EHS department.
B. Contaminated Labware
Disposable labware that has come into contact with this compound, especially in the context of cell culture, should be treated as biohazardous chemical waste.
-
Segregation: Collect all contaminated solid waste, such as pipette tips, tubes, flasks, and gloves, in a designated biohazardous waste container lined with an appropriate bag.
-
Labeling: The container must be clearly marked with the universal biohazard symbol and may require additional labeling indicating chemical contamination.
-
Storage: Keep the biohazardous waste container sealed when not in use.
-
Disposal: Follow your institution's procedures for the disposal of biohazardous waste, which may involve autoclaving before final disposal by EHS.
C. Liquid Waste Solutions
Aqueous solutions containing this compound, such as those from cell culture experiments, require careful handling and disposal.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the contents ("this compound solution" and any other solvents or hazardous materials present, such as DMSO), and the approximate concentrations.
-
Treatment (if applicable): If the liquid waste also contains biological agents (e.g., cells), it may need to be chemically decontaminated (e.g., with a 10% bleach solution) before being collected as hazardous chemical waste. Consult your institution's biosafety manual for appropriate procedures.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, away from drains and incompatible chemicals.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not pour liquid waste containing this compound down the drain.
References
Personal protective equipment for handling BRD7389
For researchers, scientists, and drug development professionals working with the ribosomal S6 kinase (RSK) inhibitor BRD7389, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While specific quantitative data from a manufacturer's Safety Data Sheet (SDS) was not publicly available, the following table outlines the recommended personal protective equipment based on general safety guidelines for handling chemical compounds of this nature.
| PPE Category | Item | Specification/Standard (Recommended) | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 | Protects eyes from splashes or dust. |
| Face Shield | ANSI Z87.1 | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile, Neoprene, or Butyl Rubber | Provides a barrier against skin contact. Regularly inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended | To be worn over the lab coat when handling larger quantities or when there is a high risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved (e.g., N95) | Necessary when handling the powder form to avoid inhalation.[1] Use in a well-ventilated area. |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
